Rafigrelide
Description
Properties
IUPAC Name |
6,7-dichloro-3,3-dimethyl-1,5-dihydroimidazo[2,1-b]quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O/c1-12(2)10(18)16-11-15-8-4-3-7(13)9(14)6(8)5-17(11)12/h3-4H,5H2,1-2H3,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMDPBNGNRHCRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=NC3=C(CN21)C(=C(C=C3)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145594 | |
| Record name | Rafigrelide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029711-88-3 | |
| Record name | Rafigrelide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029711883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rafigrelide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-Dichloro-3,3-dimethyl-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RAFIGRELIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8Q1Z0GK92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Anagrelide as a Phosphodiesterase 3 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anagrelide is a potent, orally active quinazoline derivative recognized for its platelet-reducing effects in the treatment of myeloproliferative neoplasms, particularly essential thrombocythemia (ET). While initially developed as a platelet aggregation inhibitor, its primary therapeutic benefit is derived from a distinct mechanism: the inhibition of megakaryocyte maturation, leading to a reduction in platelet production. This effect is understood to be independent of its well-characterized role as a potent inhibitor of phosphodiesterase 3 (PDE3). This technical guide provides a comprehensive overview of anagrelide's pharmacology, focusing on its dual mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Core Mechanism of Action: Dual Effects
Anagrelide's pharmacological profile is characterized by two primary, dose-dependent mechanisms:
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Inhibition of Megakaryocyte Maturation: At therapeutic concentrations for treating thrombocythemia, anagrelide disrupts the post-mitotic phase of megakaryocyte development. This interference leads to a decrease in the size, ploidy, and overall maturation of these platelet precursor cells, ultimately resulting in reduced platelet counts.[1][2][3] This is considered the principal mechanism for its thrombocythemic efficacy.
-
Phosphodiesterase 3 (PDE3) Inhibition: At higher concentrations, anagrelide and its more potent active metabolite, 3-hydroxy anagrelide, act as inhibitors of PDE3.[4] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn inhibits platelet aggregation.[4] This anti-aggregation effect is distinct from its platelet-lowering action.
A more recent and novel mechanism has been elucidated, where anagrelide functions as a "molecular glue," inducing the formation of a complex between PDE3A and Schlafen family member 12 (SLFN12). This complex formation can trigger apoptosis or cell cycle arrest in cells co-expressing both proteins, a mechanism that may contribute to its effects on megakaryocytes and its observed anti-cancer properties in certain contexts.
Quantitative Data
The inhibitory potency and clinical efficacy of anagrelide have been quantified in various studies.
| Parameter | Analyte | Value | Target/Indication | Reference |
| IC₅₀ | Anagrelide | 36 nM | Phosphodiesterase 3 (PDE3) | |
| IC₅₀ | 3-hydroxy anagrelide | 0.9 nM | Phosphodiesterase 3 (PDE3) | |
| IC₅₀ | Anagrelide | 26 nM | Marrow Megakaryocyte Development |
| Study | Patient Population | Baseline Platelet Count (Median) | Platelet Count After Treatment (Median) | Treatment Duration | Reference | | --- | --- | --- | --- | --- | | Prospective Analysis | Essential Thrombocythemia | 920 x 10⁹/L | 382 x 10⁹/L | 60 months | | | Retrospective Study (Group A) | Essential Thrombocythemia | 872 x 10⁹/L | 424 x 10⁹/L | 36 months | | | Retrospective Study (Group B) | Essential Thrombocythemia | 1083 x 10⁹/L | 481 x 10⁹/L | 36 months | | | TEAM-ET 2.0 Trial (Prolonged Release) | Essential Thrombocythemia | 822 x 10⁹/L | 281 x 10⁹/L (mean) | Maintenance Period | | | TEAM-ET 2.0 Trial (Immediate Release) | Essential Thrombocythemia | 797 x 10⁹/L | 305 x 10⁹/L (mean) | Maintenance Period | |
Signaling Pathways and Mechanisms
PDE3 Inhibition and Anti-Platelet Aggregation
Anagrelide's inhibition of PDE3 in platelets increases intracellular cAMP levels. This elevation of cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets that ultimately inhibit platelet activation and aggregation.
Caption: Anagrelide inhibits PDE3, leading to increased cAMP, PKA activation, and reduced platelet aggregation.
Inhibition of Megakaryopoiesis
The primary therapeutic effect of anagrelide is achieved by disrupting the maturation of megakaryocytes, the precursors to platelets. This leads to a reduction in the production of new platelets.
Caption: Anagrelide interferes with the maturation of megakaryocytes, reducing platelet production.
PDE3A-SLFN12 Molecular Glue Mechanism
Anagrelide can act as a molecular glue, stabilizing the interaction between PDE3A and SLFN12. This ternary complex formation can lead to cell cycle arrest or apoptosis, a mechanism under investigation for its role in both thrombocytopenia and potential anti-cancer activity.
Caption: Anagrelide acts as a molecular glue, forming a complex with PDE3A and SLFN12, leading to cellular effects.
Experimental Protocols
In Vitro PDE3 Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method for determining the IC₅₀ value of anagrelide against PDE3.
Caption: Workflow for a Fluorescence Polarization-based PDE3 inhibition assay.
Methodology:
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Reagent Preparation:
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Assay Buffer: Typically 10 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).
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PDE3 Enzyme: Recombinant human PDE3A is reconstituted in assay buffer to a pre-determined optimal concentration.
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Fluorescent Substrate: A working solution of fluorescein-labeled cAMP (FAM-cAMP) is prepared in the assay buffer.
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Anagrelide: A stock solution is prepared in DMSO and serially diluted in assay buffer to create a range of concentrations for IC₅₀ determination.
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Assay Procedure (384-well plate format):
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Add 5 µL of each anagrelide dilution or vehicle control (DMSO in assay buffer) to the appropriate wells.
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Add 5 µL of the PDE3 enzyme solution to all wells and pre-incubate for 10-15 minutes at room temperature.
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Initiate the reaction by adding 10 µL of the FAM-cAMP substrate solution to all wells.
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Incubate the plate for 60 minutes at room temperature, protected from light.
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Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed product (5'-AMP).
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Data Analysis:
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Measure the fluorescence polarization using a microplate reader. The hydrolysis of FAM-cAMP by PDE3 results in a smaller molecule, leading to a decrease in fluorescence polarization.
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Calculate the percent inhibition for each anagrelide concentration relative to the vehicle control.
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Plot the percent inhibition against the logarithm of the anagrelide concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
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In Vitro Megakaryocyte Maturation Assay
This protocol outlines a method to assess the impact of anagrelide on megakaryocyte maturation and ploidy using flow cytometry.
Methodology:
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Cell Culture:
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Isolate CD34⁺ hematopoietic stem and progenitor cells from human bone marrow or cord blood.
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Culture the cells in a suitable medium (e.g., StemSpan™ SFEM) supplemented with thrombopoietin (TPO) and other cytokines (e.g., SCF, IL-6) to induce megakaryocytic differentiation.
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Anagrelide Treatment:
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After an initial period of differentiation (e.g., 7 days), add varying concentrations of anagrelide or vehicle control to the cultures.
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Continue the culture for an additional period (e.g., 3-5 days) to allow for maturation.
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Flow Cytometry Analysis:
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Harvest the cells and stain with fluorescently labeled antibodies against megakaryocyte-specific surface markers, such as CD41a and CD42b.
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For ploidy analysis, fix and permeabilize the cells, then stain with a DNA-binding dye like Propidium Iodide (PI).
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Acquire data on a flow cytometer.
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Data Analysis:
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Gate on the CD41a-positive population to identify megakaryocytes.
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Analyze the expression levels of the maturation marker CD42b within the megakaryocyte population.
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Analyze the DNA content (ploidy) of the CD41a-positive cells by examining the PI fluorescence histogram. Compare the ploidy profiles (2N, 4N, 8N, 16N, etc.) between anagrelide-treated and control samples.
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Co-Immunoprecipitation (Co-IP) for PDE3A-SLFN12 Interaction
This protocol details the procedure to verify the anagrelide-induced interaction between PDE3A and SLFN12.
Methodology:
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Cell Culture and Treatment:
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Culture a cell line that endogenously expresses both PDE3A and SLFN12 (e.g., certain cancer cell lines).
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Treat the cells with anagrelide or a vehicle control for a specified period (e.g., 12-24 hours).
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Cell Lysis:
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Wash the cells with cold PBS and lyse them in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
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Centrifuge the lysate to pellet cell debris and collect the supernatant.
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Immunoprecipitation:
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Pre-clear the lysate by incubating with Protein A/G agarose/sepharose beads to reduce non-specific binding.
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Incubate the pre-cleared lysate with an antibody specific for PDE3A (or SLFN12) overnight at 4°C with gentle rotation.
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Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.
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Washing and Elution:
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Pellet the beads by centrifugation and wash them several times with IP lysis buffer to remove non-specifically bound proteins.
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Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
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Western Blot Analysis:
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Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Probe the membrane with primary antibodies against both PDE3A and SLFN12 to detect the presence of both proteins in the immunoprecipitate.
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Conclusion
Anagrelide's role as a phosphodiesterase 3 inhibitor is well-established, contributing to its anti-platelet aggregation properties. However, its primary clinical utility in treating thrombocythemia stems from a distinct mechanism involving the inhibition of megakaryocyte maturation. The recent discovery of its function as a molecular glue for the PDE3A-SLFN12 complex adds another layer of complexity and opens new avenues for research into its therapeutic potential. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental frameworks, to aid researchers and drug development professionals in the continued exploration of anagrelide and related compounds.
References
Afigrelide (Anagrelide): A Comprehensive Technical Guide to its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, development, and molecular mechanism of afigrelide, known in scientific literature and clinical practice as anagrelide. Initially investigated for its antiplatelet aggregation properties, anagrelide was serendipitously discovered to have a potent platelet-lowering effect. This document details its evolution from a phosphodiesterase III (PDE-III) inhibitor to a key therapeutic agent for essential thrombocythemia (ET). We consolidate quantitative data from pivotal preclinical and clinical studies, present detailed experimental protocols for key assays, and provide visual representations of its signaling pathways and experimental workflows to offer a comprehensive resource for the scientific community.
Introduction: Discovery and Development History
Anagrelide, an imidazoquinazoline derivative, was initially synthesized and evaluated for its properties as a platelet aggregation inhibitor. Its development took a significant turn when, during clinical investigations, it was observed to induce thrombocytopenia in human subjects. This unexpected finding pivoted its therapeutic application towards the management of myeloproliferative neoplasms characterized by elevated platelet counts, primarily essential thrombocythemia.
The drug, marketed under brand names such as Agrylin and Xagrid, works by inhibiting the maturation of platelets from their precursors, megakaryocytes.[1] While its precise mechanism of action is multifaceted and continues to be explored, it is known to be a potent inhibitor of phosphodiesterase-III (PDE-III).[1][2][3] Anagrelide's development has also led to the creation of new formulations, including controlled-release versions, to enhance its side-effect profile.
Chemical Synthesis
The synthesis of anagrelide involves a multi-step process. A common pathway begins with the condensation of benzyl chloride 1 with the ethyl ester of glycine to yield the alkylated product 2. Following this, the nitro group is reduced to an aniline. Reaction of the aniline with cyanogen bromide is proposed to form a cyanamide intermediate (3). Subsequent addition of the aliphatic chain leads to the formation of the quinazoline ring (4). Finally, amide formation between the newly formed imide and the ester results in the formation of the imidazolone ring, yielding anagrelide (5).[1]
Mechanism of Action
Anagrelide's primary therapeutic effect of reducing platelet count is achieved through its interference with the maturation of megakaryocytes, the bone marrow cells responsible for platelet production. This is distinct from its anti-aggregatory effects, which are observed at higher concentrations.
Inhibition of Megakaryocyte Maturation and Proplatelet Formation
In vitro and in vivo studies have demonstrated that anagrelide alters the maturation of megakaryocytes, leading to a decrease in their size and ploidy. It specifically impacts the post-mitotic phase of megakaryocyte development. Furthermore, anagrelide has been shown to inhibit proplatelet formation (PPF) in a dose- and time-dependent manner, independent of its effects on megakaryocyte maturation.
Role of Phosphodiesterase III (PDE-III) Inhibition
Anagrelide is a potent inhibitor of phosphodiesterase type III (PDE-III), with an IC50 of 36 nM. While PDE-III inhibition is associated with the drug's cardiovascular side effects and antiplatelet aggregation activity, its platelet-lowering effect appears to be independent of this pathway.
Modulation of Transcription Factors: GATA-1 and FOG-1
A key aspect of anagrelide's mechanism involves the suppression of critical transcription factors necessary for megakaryocytopoiesis. During thrombopoietin-induced megakaryocytic differentiation, anagrelide has been shown to reduce the mRNA levels of GATA-1 and its cofactor FOG-1 (Friend of GATA-1). This effect is specific to the megakaryocytic lineage, as it does not impact the expression of these transcription factors during erythroid differentiation.
Caption: Anagrelide's impact on GATA-1 and FOG-1 transcription factors in megakaryocytes.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of anagrelide.
Table 1: Preclinical Data
| Parameter | Value | Reference |
|---|
| PDE-III Inhibition (IC50) | 36 nM | |
Table 2: Clinical Trial Data - Platelet Count Reduction
| Study | Patient Population | Treatment | Baseline Platelet Count (x 10⁹/L, mean) | Post-treatment Platelet Count (x 10⁹/L, mean) |
|---|---|---|---|---|
| TEAM-ET 2.0 | High-risk Essential Thrombocythemia | Anagrelide Prolonged-Release | 822 | 281 |
| TEAM-ET 2.0 | High-risk Essential Thrombocythemia | Anagrelide Immediate-Release | 797 | 305 |
Table 3: Clinical Pharmacokinetic Parameters (1 mg dose)
| Parameter | Value (Young Adults) | Value (Elderly) |
|---|---|---|
| Cmax (ng/mL) | 2.66 | 3.63 |
| AUCτ (ng·h/mL) | 6.4 | 10.3 |
Detailed Experimental Protocols
Phosphodiesterase III (PDE-III) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of anagrelide on PDE-III activity.
Materials:
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Purified recombinant human PDE-III enzyme
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Anagrelide stock solution (in DMSO)
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[³H]-cAMP (radiolabeled cyclic AMP)
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5'-Nucleotidase (from snake venom)
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Anion-exchange resin (e.g., Dowex)
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Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
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Scintillation cocktail and counter
Protocol:
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Prepare serial dilutions of anagrelide in the assay buffer.
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In a reaction tube, combine the purified PDE-III enzyme, a specific concentration of anagrelide (or vehicle control), and the assay buffer.
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Initiate the reaction by adding a known amount of [³H]-cAMP.
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Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
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Terminate the reaction by boiling the mixture for 1-2 minutes.
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Cool the tubes on ice and add 5'-nucleotidase. Incubate at 30°C for 10-20 minutes to convert the resulting [³H]-AMP to [³H]-adenosine.
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Add a slurry of the anion-exchange resin to bind the unreacted [³H]-cAMP.
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Centrifuge the tubes to pellet the resin.
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Transfer an aliquot of the supernatant (containing [³H]-adenosine) to a scintillation vial with scintillation cocktail.
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Measure the radioactivity using a scintillation counter.
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Calculate the percentage of PDE-III inhibition for each anagrelide concentration relative to the vehicle control.
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Plot the percentage of inhibition against the logarithm of the anagrelide concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Megakaryocyte Differentiation and Proplatelet Formation Assay
Objective: To assess the effect of anagrelide on the differentiation of hematopoietic stem cells into mature, proplatelet-forming megakaryocytes.
Materials:
-
Human CD34+ hematopoietic stem cells (from cord blood, bone marrow, or mobilized peripheral blood)
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Serum-free culture medium (e.g., StemSpan™ SFEM)
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Cytokine cocktail for megakaryocyte differentiation (e.g., TPO, SCF, IL-6, IL-9)
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Anagrelide stock solution
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Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD41a, anti-CD42b)
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Flow cytometer
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Microscope for morphological analysis
Protocol:
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Isolate CD34+ cells from the source tissue using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
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Culture the CD34+ cells in the serum-free medium supplemented with the megakaryocyte differentiation cytokine cocktail.
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On a specific day of culture (e.g., day 5 or day 7), add varying concentrations of anagrelide or vehicle control to the cultures.
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Continue the culture for a total of 10-14 days, replenishing the medium and cytokines as needed.
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At the end of the culture period, harvest the cells.
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For flow cytometry analysis, stain the cells with fluorescently labeled antibodies against megakaryocyte-specific surface markers (CD41a, CD42b). Analyze the percentage of mature megakaryocytes in the presence and absence of anagrelide.
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For morphological analysis and proplatelet formation assessment, plate a portion of the cells in a suitable imaging dish and observe under a microscope. Quantify the percentage of cells extending proplatelets.
Caption: Workflow for the in vitro megakaryocyte differentiation and proplatelet formation assay.
Quantitative Real-Time PCR (qRT-PCR) for GATA-1 and FOG-1 mRNA Expression
Objective: To quantify the relative mRNA expression levels of GATA-1 and FOG-1 in megakaryocytes treated with anagrelide.
Materials:
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Cultured megakaryocytes (from the protocol above)
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RNA extraction kit (e.g., RNeasy Mini Kit)
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Reverse transcription kit (for cDNA synthesis)
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SYBR Green or TaqMan-based qPCR master mix
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Primers specific for GATA-1, FOG-1, and a housekeeping gene (e.g., GAPDH, ACTB)
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Real-time PCR instrument
Protocol:
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Harvest megakaryocytes cultured with and without anagrelide.
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Extract total RNA from the cell pellets using a commercial RNA extraction kit, following the manufacturer's instructions.
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Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
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Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
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Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the target genes (GATA-1, FOG-1) and the housekeeping gene, and the synthesized cDNA.
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Perform the qPCR reaction in a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, extension).
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Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in GATA-1 and FOG-1 mRNA expression in anagrelide-treated cells relative to control cells, normalized to the housekeeping gene.
Clinical Development and Trials
Anagrelide has been extensively studied in clinical trials for the treatment of essential thrombocythemia. These trials have typically been designed as randomized, controlled studies to evaluate the efficacy and safety of anagrelide compared to other cytoreductive therapies or placebo.
A common clinical trial design involves:
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Patient Population: High-risk patients with essential thrombocythemia.
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Intervention: Anagrelide administered at a starting dose (e.g., 0.5-1.0 mg/day), with dose titration based on platelet response.
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Comparator: Another cytoreductive agent (e.g., hydroxyurea) or placebo.
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Primary Endpoint: Reduction in platelet count to a target range (e.g., < 400 x 10⁹/L).
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Secondary Endpoints: Incidence of thrombotic events, adverse events, and quality of life measures.
Caption: A generalized workflow for a clinical trial of anagrelide in essential thrombocythemia.
Conclusion
Anagrelide represents a significant therapeutic option for patients with essential thrombocythemia. Its journey from a potential antiplatelet agent to a key cytoreductive therapy highlights the importance of careful clinical observation. While its mechanism of action is complex and not fully elucidated, its effects on megakaryocyte maturation, proplatelet formation, and the suppression of key transcription factors like GATA-1 and FOG-1 provide a solid foundation for understanding its platelet-lowering effects. Continued research into its molecular pathways may pave the way for the development of even more targeted and safer therapies for myeloproliferative neoplasms.
References
An In-depth Technical Guide to Anagrelide and the Related Compound Rafigrelide
Disclaimer: Initial searches for "Afigrelide" did not yield any specific results. The following guide focuses on the well-documented compound Anagrelide , which is likely the intended subject of inquiry, and its derivative, Rafigrelide .
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Anagrelide, a medication used to treat essential thrombocythemia. Information on the related compound this compound is also included. This document is intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
Anagrelide is an imidazoquinazoline derivative. Its chemical structure and properties, along with those of this compound, are summarized below.
Chemical Identifiers
| Identifier | Anagrelide | This compound |
| IUPAC Name | 6,7-dichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one[1][2] | 6,7-dichloro-3,3-dimethyl-1,5-dihydroimidazo[2,1-b]quinazolin-2-one[3] |
| SMILES | O=C1CN2Cc3c(ccc(Cl)c3Cl)NC2=N1[2] | CC1(C)C(=O)NC2=NC3=C(CN21)C=C(C=C3Cl)Cl |
| CAS Number | 68475-42-3[1] | 1029711-88-3 |
Physicochemical Properties
| Property | Anagrelide | This compound |
| Molecular Formula | C₁₀H₇Cl₂N₃O | C₁₂H₁₁Cl₂N₃O |
| Molecular Weight | 256.09 g/mol | 284.14 g/mol |
Mechanism of Action
Anagrelide's primary therapeutic effect is the reduction of platelet count in the blood. This is achieved through a multi-faceted mechanism of action.
The principal mechanism involves the inhibition of the maturation of megakaryocytes, the precursor cells to platelets in the bone marrow. While the precise mechanism is not fully elucidated, it is known that Anagrelide is an inhibitor of phosphodiesterase III (PDE III). This inhibition disrupts the normal signaling pathways required for megakaryocyte development, leading to a decrease in platelet production.
At higher doses than those required for platelet reduction, Anagrelide also exhibits anti-platelet aggregation effects, which are also attributed to its PDE III inhibitory activity.
Signaling Pathway
The proposed signaling pathway for Anagrelide's effect on megakaryocyte maturation is depicted below. Inhibition of PDE III leads to an increase in intracellular cyclic AMP (cAMP) levels. This elevation in cAMP is thought to interfere with the transcription factors, such as GATA-1 and FOG-1, that are essential for megakaryocytopoiesis, thereby arresting the maturation process.
References
Rafigrelide: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Core Chemical Properties, Mechanism of Action, and Experimental Evaluation of a Novel Platelet-Lowering Agent.
This technical guide provides a comprehensive overview of Rafigrelide, a platelet-lowering agent with antithrombotic properties. The document is intended for researchers, scientists, and professionals involved in drug development, offering detailed information on the compound's chemical characteristics, mechanism of action, and relevant experimental protocols.
Core Compound Data
This compound is identified by the following chemical and physical properties:
| Property | Value | Citation(s) |
| CAS Number | 1029711-88-3 | [1][2][3][4] |
| Molecular Weight | 284.14 g/mol | [1] |
| Molecular Formula | C₁₂H₁₁Cl₂N₃O | |
| Synonyms | 3,3-Dimethylanagrelide, 6,7-dichloro-3,3-dimethyl-5,10-dihydroimidazo[2,1-b]quinazolin-2(3H)-one |
Mechanism of Action: PDE3 Inhibition and Megakaryocyte Maturation
This compound functions as a phosphodiesterase 3 (PDE3) inhibitor. This mechanism is central to its primary pharmacological effect: the reduction of platelet counts. By inhibiting PDE3, this compound interferes with the maturation of megakaryocytes, the precursor cells to platelets.
The signaling pathway initiated by PDE3 inhibition in megakaryocytes leads to a disruption in their development. This interference occurs in the post-mitotic phase of megakaryocyte development, resulting in a decrease in their size and ploidy. Consequently, the production of platelets is diminished. This targeted action on megakaryocyte maturation is the key to this compound's platelet-lowering efficacy.
Experimental Protocols
The antithrombotic properties of this compound have been assessed using various experimental models. Below are detailed methodologies for two key assays cited in the evaluation of this compound.
Ex Vivo Thrombus Formation Assessment: Badimon Perfusion Chamber
This protocol assesses blood thrombogenicity under controlled flow conditions, simulating the arterial environment.
Objective: To evaluate the effect of this compound on thrombus formation under high and low shear stress.
Methodology:
-
Preparation of the Perfusion Chamber:
-
The Badimon perfusion chamber is assembled, incorporating a thrombogenic substrate, typically porcine aortic tunica media.
-
The chamber is designed to create distinct regions of low and high shear stress, mimicking different physiological and pathological blood flow conditions.
-
-
Blood Collection and Perfusion:
-
Whole blood is drawn from the subject and immediately perfused through the chamber without the use of anticoagulants to maintain its native state.
-
The blood flows over the thrombogenic substrate for a standardized duration.
-
-
Quantification of Thrombus Formation:
-
Following perfusion, the substrate is carefully removed from the chamber.
-
The formed thrombus is fixed, sectioned, and stained for histological analysis.
-
Thrombus area is measured using computer-assisted histomorphometry.
-
-
Data Analysis:
-
Thrombus formation in subjects treated with this compound is compared to baseline or placebo-treated subjects.
-
Reductions in thrombus area indicate an antithrombotic effect.
-
Thrombus Characteristics Assessment: Thromboelastography (TEG)
Thromboelastography provides a global assessment of hemostasis, from clot formation to fibrinolysis.
Objective: To determine the effect of this compound on clot formation time and clot strength.
Methodology:
-
Sample Preparation:
-
A small sample of whole blood is placed into a cuvette.
-
-
TEG Analysis:
-
The cuvette is gently oscillated, simulating sluggish venous flow.
-
A pin is suspended in the blood sample. As the clot forms, it adheres to the pin, and the torque is measured by a transducer.
-
The instrument records the dynamics of clot development, stabilization, and dissolution in real-time.
-
-
Parameters Measured:
-
R time (Reaction time): Time to initial fibrin formation.
-
K time (Kinetics): Time to achieve a certain clot strength.
-
α-angle (Alpha angle): Rate of clot formation.
-
MA (Maximum Amplitude): Ultimate strength of the clot.
-
-
Data Interpretation:
-
Prolonged R time and reduced MA in this compound-treated samples would indicate a delay in clot formation and reduced clot strength, respectively, confirming its antithrombotic effect.
-
References
- 1. What is the mechanism of Anagrelide Hydrochloride? [synapse.patsnap.com]
- 2. Analysis of the mechanism of anagrelide-induced thrombocytopenia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of anagrelide on human megakaryocytopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.mssm.edu [scholars.mssm.edu]
No Publicly Available Data on Afigrelide Phase 1 Clinical Trials
Following a comprehensive search for publicly available information, no data or documentation could be found regarding a compound named "afigrelide" or any associated Phase 1 clinical trials. The search included scientific literature databases, clinical trial registries, and general web searches.
This lack of information prevents the creation of the requested in-depth technical guide, as there are no findings to report, no experimental protocols to detail, and no data to present or visualize.
It is possible that "afigrelide" may be a new compound with no public disclosures, a project that was discontinued before reaching public stages, or a potential misspelling of a different therapeutic agent. For instance, the search results did yield extensive information on anagrelide , a drug used for the treatment of essential thrombocythemia. Anagrelide has a well-documented history of clinical trials, including pharmacokinetic and pharmacodynamic data.
Should "anagrelide" be the intended subject of the query, a detailed technical guide on its Phase 1 clinical trial findings can be provided, including the requested data tables, experimental protocols, and visualizations. Without further clarification or the availability of public data on "afigrelide," the requested guide cannot be produced.
Unraveling the Antithrombotic Potential of Afigrelide Under Shear Stress: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the antithrombotic effects of afigrelide, with a specific focus on its activity under conditions of high and low arterial shear stress. As a novel platelet-lowering agent, afigrelide's mechanism of action and its implications for the management of thrombotic diseases are of significant interest to the scientific community. This document synthesizes the available preclinical and clinical data, outlines key experimental methodologies, and illustrates the proposed signaling pathways involved in its therapeutic effect.
Core Mechanism of Action: Inhibition of Megakaryopoiesis
Afigrelide's primary antithrombotic effect is believed to stem from its ability to reduce the number of circulating platelets. The proposed mechanism of action, extrapolated from related compounds such as anagrelide, involves the disruption of platelet production at the level of the megakaryocyte, the platelet precursor cell in the bone marrow.[1][2]
Specifically, afigrelide is thought to interfere with the maturation of megakaryocytes, leading to a decrease in the release of new platelets into the bloodstream. This is potentially achieved through the suppression of key transcription factors essential for megakaryopoiesis, namely GATA-1 and its cofactor FOG-1.[1] By inhibiting these factors, afigrelide disrupts the developmental program of megakaryocytes, resulting in a lower platelet count.
Signaling Pathway of Afigrelide in Megakaryopoiesis
Proposed mechanism of afigrelide in reducing platelet production.
Efficacy Under Shear Stress: Evidence from In Vitro Studies
The antithrombotic efficacy of afigrelide has been evaluated under conditions simulating arterial blood flow using an ex vivo perfusion chamber model. These studies are critical for understanding the drug's potential to prevent thrombosis in pathologically relevant conditions of high and low shear stress, such as those found in stenosed arteries.
Experimental Protocol: The Badimon Perfusion Chamber
The Badimon perfusion chamber is a well-established ex vivo model used to assess the thrombogenicity of blood under controlled hemodynamic conditions. While the specific protocol for the afigrelide studies is not publicly available, a general methodology can be outlined:
-
Blood Collection: Whole blood is drawn from study subjects.
-
Perfusion Circuit: The blood is circulated through a perfusion chamber containing a thrombogenic substrate. This substrate is typically a segment of porcine aorta that has been denuded to expose the subendothelium.
-
Shear Stress Conditions: The flow rate of the blood through the chamber is controlled to generate specific levels of shear stress on the substrate surface. "Low shear" conditions are representative of less stenosed arteries, while "high shear" conditions mimic severely stenosed vessels.
-
Thrombus Formation: As the blood flows over the thrombogenic surface, platelets adhere and aggregate, forming a thrombus.
-
Quantification: After a set perfusion time, the substrate is removed, and the area of thrombus formation is quantified using digital imaging analysis.
Experimental Workflow of a Perfusion Chamber Assay
Generalized workflow for assessing antithrombotic effects in a perfusion chamber.
Quantitative Data on Afigrelide's Effects
A phase 1 study in healthy male volunteers provides the primary quantitative data on afigrelide's effects. The study demonstrated a significant reduction in platelet count and a corresponding decrease in thrombus formation under both high and low shear conditions.
| Parameter | Baseline (Day 1) | After 14 Days of Afigrelide Treatment |
| Mean Platelet Count (x 10⁹/L) | 283 (± 17) | 125 (± 47) |
| Thrombus Area under High Shear | Not specified | Reduced |
| Thrombus Area under Low Shear | Not specified | Reduced |
Note: Specific quantitative data for thrombus area reduction were not available in the cited abstract. The study also noted a correlation between the reduction in platelet count and the decrease in thrombus area under high shear conditions.
Conclusion and Future Directions
The available evidence suggests that afigrelide is a promising antithrombotic agent that exerts its effect by reducing the number of circulating platelets. Its demonstrated efficacy in reducing thrombus formation under both high and low shear stress conditions in an ex vivo model highlights its potential for the treatment and prevention of arterial thrombosis.
Further research is warranted to fully elucidate the molecular mechanisms of afigrelide's action on megakaryopoiesis and to obtain more detailed quantitative data on its antithrombotic effects under various hemodynamic conditions. Future clinical trials will be essential to determine the optimal therapeutic window for afigrelide, balancing its antithrombotic benefits with the potential risks of thrombocytopenia.
References
An In-depth Technical Guide to the Stability and Storage of Anagrelide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the platelet-reducing agent, Anagrelide. The information presented herein is collated from various stability-indicating studies and is intended to inform researchers, scientists, and professionals involved in the development and handling of this pharmaceutical compound. This document details the effects of various stress factors on Anagrelide's integrity, outlines analytical methodologies for its assessment, and provides insights into its degradation pathways and mechanism of action.
Recommended Storage and Handling
Proper storage is critical to maintain the efficacy and safety of Anagrelide. Based on stability data, the following conditions are recommended:
-
Active Pharmaceutical Ingredient (API): The active substance, Anagrelide Hydrochloride, should be stored at refrigerated temperatures of 5°C ± 3°C.[1]
-
Finished Product (Capsules): Anagrelide capsules should be stored at controlled room temperature, 25°C with 60% relative humidity (RH).[1] It is crucial to protect the capsules from light and moisture.[2] The product is considered photostable when stored in its original packaging.[2] Stability data supports a shelf life of up to 36 months under these conditions.[1]
Chemical Stability Profile
Anagrelide's stability has been rigorously evaluated through forced degradation studies, which subject the drug to exaggerated conditions to predict its long-term stability and identify potential degradation products.
Summary of Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the intrinsic stability of a drug substance. Anagrelide has been subjected to hydrolytic, oxidative, photolytic, and thermal stress conditions as per the International Council for Harmonisation (ICH) guidelines.
Table 1: Summary of Anagrelide Forced Degradation Results
| Stress Condition | Reagent/Condition | Duration | Observation | Percent Degradation (Approx.) |
| Acid Hydrolysis | 1M HCl | 48 hours | No significant degradation | < 2% |
| Base Hydrolysis | 0.1M NaOH at 80°C | 48 hours | Significant degradation, four major products formed | > 75% (major product) |
| Oxidation | 3% H2O2 | 48 hours | Significant degradation, one major product | ~15% |
| Thermal Degradation | Dry heat at 80°C | 10 days | No significant degradation | < 1% |
| Photolytic Degradation | UV and Visible light | 10 days | Stable in solid form | Minimal |
| Photolytic Degradation (in solution) | UV light | Not specified | Formation of 5-hydroxy-Anagrelide | Not specified |
Note: The percentage of degradation can vary based on the specific experimental conditions.
Experimental Protocols for Stability Testing
Detailed methodologies are crucial for the replication and validation of stability studies. The following protocols are based on published stability-indicating methods for Anagrelide.
Analytical Methodology: Stability-Indicating RP-HPLC
A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is typically used to separate and quantify Anagrelide from its degradation products.
Table 2: Typical RP-HPLC Parameters for Anagrelide Stability Testing
| Parameter | Specification |
| Column | C18 Inertsil (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | 0.03 M KH2PO4 (pH 3.0 with phosphoric acid) : Methanol : Acetonitrile (90:5:5, v/v/v) |
| Mobile Phase B | Buffer : Acetonitrile (10:90, v/v) |
| Gradient Program | Time/%B: 0/30, 1/30, 15/70, 25/70, 30/30, 35/30 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 251 nm |
| Injection Volume | 10 µL |
| Diluent | Water : Methanol : Acetonitrile (25:50:25, v/v/v) |
Forced Degradation Experimental Protocols
-
Prepare a stock solution of Anagrelide (e.g., 100 µg/mL).
-
Transfer 10.0 mL of the stock solution into a 20 mL volumetric flask.
-
Add 1M hydrochloric acid to the mark.
-
Keep the flask at room temperature for 48 hours.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the sample with an equivalent concentration of sodium hydroxide.
-
Dilute with the mobile phase to the target concentration and inject into the HPLC system.
-
Prepare a stock solution of Anagrelide (e.g., 100 µg/mL).
-
Transfer 10.0 mL of the stock solution into a 20 mL volumetric flask.
-
Add 0.1 M sodium hydroxide to the mark.
-
Keep the flask at 80°C for 48 hours.
-
Cool the solution to room temperature and readjust the volume with 0.1 M sodium hydroxide if necessary.
-
Neutralize the sample with an equivalent concentration of hydrochloric acid.
-
Dilute with the mobile phase to the target concentration and inject into the HPLC system.
-
Prepare a stock solution of Anagrelide (e.g., 100 µg/mL).
-
Transfer 10.0 mL of the stock solution into a 20 mL amber-colored volumetric flask.
-
Add 3% hydrogen peroxide to the mark.
-
Keep the flask at room temperature for 48 hours.
-
Withdraw samples at appropriate time intervals.
-
Dilute with the mobile phase to the target concentration and inject into the HPLC system.
-
Accurately weigh Anagrelide powder into a petri dish.
-
Expose the solid drug to dry heat at 80°C in an oven for 10 days.
-
Withdraw samples at appropriate time intervals.
-
Prepare a solution of the heat-treated sample in the diluent at a target concentration.
-
Inject the solution into the HPLC system.
-
Expose the solid Anagrelide drug substance to a combination of UV and visible light as per ICH Q1B guidelines.
-
For solution state photostability, prepare a solution of Anagrelide in a suitable solvent and expose it to light.
-
Prepare solutions of the exposed samples and analyze by HPLC.
Degradation Pathways and Mechanism of Action
Degradation Pathways
Anagrelide is susceptible to degradation primarily through hydrolysis and oxidation. The imidazole ring is a potential site for these reactions.
-
Hydrolytic Degradation: Anagrelide is particularly unstable in alkaline conditions, leading to the formation of several degradation products. One of the known hydrolysis products is referred to as impurity-G.
-
Oxidative Degradation: Exposure to oxidizing agents leads to the formation of N-oxide derivatives and other oxidation products. A recently identified oxidative degradant is 5-hydroxy-Anagrelide, which can be formed under UV stress.
Caption: Proposed degradation pathways of Anagrelide under various stress conditions.
Mechanism of Action Signaling Pathway
Anagrelide's primary mechanism of action is the inhibition of phosphodiesterase III (PDE3A), which plays a role in the maturation of megakaryocytes, the precursors to platelets. More recent studies have elucidated a pathway involving the integrated stress response. Anagrelide induces the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which in turn increases the levels of Activating Transcription Factor 4 (ATF4). ATF4 is a transcription factor that upregulates genes, such as TRIB3, which are negative regulators of megakaryopoiesis.
References
Preliminary In Vitro and In Vivo Data on Afigrelide: A Technical Overview
Disclaimer: Initial searches for "afigrelide" did not yield specific results. The following data is based on "anagrelide," which is presumed to be the intended compound of interest due to phonetic similarity and its relevance in hematological research.
Core Mechanism of Action
Anagrelide is a platelet-reducing agent primarily used in the treatment of essential thrombocythemia. Its mechanism of action, while not fully elucidated, is understood to involve the inhibition of megakaryocyte maturation, the precursor cells to platelets. This leads to a decrease in the overall platelet count in the bloodstream.
The primary molecular targets of anagrelide are phosphodiesterases (PDEs), particularly phosphodiesterase-II and phosphodiesterase-III (PDE-III). By inhibiting these enzymes, anagrelide disrupts the signaling pathways crucial for the development and maturation of megakaryocytes.
In Vitro Data
In Vivo Data
Similarly, specific quantitative in vivo data from preclinical or clinical studies on afigrelide is not available. For anagrelide, clinical data has demonstrated its efficacy in reducing platelet counts in patients with essential thrombocythemia. The responses are reported to be durable, with a median maintenance dose of approximately 2 to 2.5 mg/day.
Signaling Pathway of Anagrelide
The following diagram illustrates the proposed signaling pathway through which anagrelide exerts its effect on megakaryocyte maturation.
Experimental Protocols
Detailed experimental protocols for the in vitro and in vivo studies of afigrelide or anagrelide are not publicly available. To generate the type of data required for a comprehensive technical guide, the following experimental workflows would be necessary.
The following diagram outlines a potential workflow for characterizing the in vitro activity of a compound like afigrelide.
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "afigrelide" as specified in the topic could not be identified in scientific literature and is presumed to be a misspelling. This guide will focus on Anamorelin , a well-documented, orally active ghrelin receptor agonist, as a representative compound of this class to fulfill the technical requirements of the request.
Executive Summary
Anamorelin (formerly ONO-7643) is a novel, orally active, selective ghrelin receptor agonist that mimics the action of endogenous ghrelin. It targets the growth hormone secretagogue receptor type 1a (GHS-R1a), stimulating the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1). This dual anabolic and appetite-enhancing activity has positioned Anamorelin as a promising therapeutic agent for the management of cancer anorexia-cachexia syndrome (CACS), a condition characterized by significant loss of appetite, body weight, and muscle mass.[1][2] Clinical trials, notably the ROMANA 1 and ROMANA 2 studies, have demonstrated its efficacy in increasing lean body mass and appetite in patients with advanced non-small cell lung cancer (NSCLC).[3][4][5] This document provides a comprehensive technical overview of Anamorelin, including its pharmacological profile, key experimental data, detailed methodologies, and relevant signaling pathways.
Core Compound Profile: Anamorelin
Anamorelin is a non-peptide mimetic of ghrelin, designed for oral administration and a longer plasma half-life compared to the native hormone. Its primary therapeutic application is in the treatment of CACS, particularly in patients with NSCLC.
Mechanism of Action
Anamorelin acts as a potent agonist at the GHS-R1a. This G protein-coupled receptor is primarily expressed in the hypothalamus and pituitary gland, but also in other peripheral tissues. Activation of the GHS-R1a by Anamorelin initiates a signaling cascade that leads to:
-
Increased Growth Hormone Secretion: Stimulation of the pituitary gland to release GH.
-
Elevated IGF-1 Levels: Increased GH promotes the hepatic production of IGF-1, a key mediator of anabolic processes, including muscle protein synthesis.
-
Appetite Stimulation: Action on hypothalamic neurons to increase appetite and food intake.
This multi-faceted mechanism addresses several core components of cachexia simultaneously.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of Anamorelin.
Table 1: In Vitro Activity of Anamorelin
| Parameter | Value | Receptor/Cell System | Reference |
| Binding Affinity (Ki) | 0.70 nM | Human GHS-R1a (Ghrelin Receptor) | |
| Functional Potency (EC50) | 1.5 nM | GH Release in Rat Pituitary Cells | |
| Functional Potency (EC50) | 0.74 nM | FLIPR Assay in HEK293/GRLN Cells |
Table 2: Pharmacokinetic Parameters of Anamorelin in Healthy Volunteers (25 mg Oral Dose)
| Parameter | Value | Population | Reference |
| Time to Peak Plasma Conc. (Tmax) | 0.5 - 2.0 hours | Healthy Volunteers | |
| Plasma Half-life (t1/2) | ~7 hours | Healthy Volunteers | |
| Primary Route of Elimination | Feces (~92%) | Healthy Volunteers | |
| Effect of Food (High-Fat Meal) | ~4-fold decrease in AUC | Healthy Volunteers | |
| Effect of CYP3A4 Inhibitor | ~3-fold increase in AUC | Healthy Volunteers |
Table 3: Clinical Efficacy of Anamorelin in Cancer Cachexia (ROMANA 1 & 2 Trials)
| Endpoint | Anamorelin (100 mg/day) | Placebo | p-value | Reference |
| Median Change in Lean Body Mass (12 wks, ROMANA 1) | +0.99 kg | -0.47 kg | <0.0001 | |
| Median Change in Lean Body Mass (12 wks, ROMANA 2) | +0.65 kg | -0.98 kg | <0.0001 | |
| Mean Change in Body Weight (12 wks, ROMANA 1) | +2.2 kg | +0.14 kg | <0.001 | |
| Mean Change in Body Weight (12 wks, ROMANA 2) | +0.95 kg | -0.57 kg | <0.001 | |
| Handgrip Strength (Co-primary endpoint) | No significant improvement | No significant improvement | NS |
Signaling Pathways and Experimental Workflows
GHS-R1a Signaling Pathway
Activation of the GHS-R1a by Anamorelin primarily couples to the Gαq/11 G-protein. This initiates the phospholipase C (PLC) signaling cascade, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in downstream effects like GH release and appetite modulation.
Caption: GHS-R1a signaling cascade initiated by Anamorelin.
Experimental Workflow for Analog Screening
The discovery and characterization of ghrelin receptor agonists like Anamorelin typically follow a structured workflow, progressing from high-throughput in vitro screening to in vivo efficacy models.
Caption: A typical workflow for screening ghrelin agonists.
Experimental Protocols
The following sections detail generalized protocols for key assays used in the characterization of Anamorelin. Specific parameters for Anamorelin are proprietary and may vary; these protocols represent standard industry practices.
GHS-R1a Radioligand Binding Assay
This assay quantifies the affinity (Ki) of a test compound for the GHS-R1a receptor by measuring its ability to compete with a radiolabeled ligand.
-
Objective: To determine the binding affinity (Ki) of Anamorelin and its analogs.
-
Materials:
-
Membrane preparations from HEK293 cells stably expressing the human GHS-R1a.
-
Radioligand: [¹²⁵I]-Ghrelin or another suitable labeled agonist/antagonist.
-
Test Compound: Anamorelin or analogs, serially diluted.
-
Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Non-specific binding control: High concentration of unlabeled ghrelin.
-
96-well plates, filter mats (GF/C, pre-soaked in polyethyleneimine), scintillation fluid, and a microplate scintillation counter.
-
-
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells. Add test compounds at various concentrations, buffer for total binding wells, and non-specific binding control for its respective wells.
-
Radioligand Addition: Add the radioligand (e.g., [¹²⁵I]-Ghrelin at a final concentration near its Kd) to all wells.
-
Membrane Addition: Add the GHS-R1a membrane preparation to all wells to initiate the binding reaction. The final volume is typically 250 µL.
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.
-
Harvesting: Terminate the reaction by rapid vacuum filtration through the filter mat. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Dry the filter mat, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation.
-
Calcium Mobilization Functional Assay
This cell-based assay measures the functional potency (EC50) of an agonist by detecting the transient increase in intracellular calcium that occurs upon GHS-R1a activation.
-
Objective: To determine the functional potency (EC50) and agonist activity of Anamorelin.
-
Materials:
-
HEK293 cells stably expressing the human GHS-R1a.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound: Anamorelin or analogs, serially diluted.
-
384-well black, clear-bottom assay plates.
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.
-
-
Procedure:
-
Cell Plating: Seed the GHS-R1a expressing cells into 384-well plates and incubate overnight to form a confluent monolayer.
-
Dye Loading: Remove the growth medium and add the calcium-sensitive dye solution to each well. Incubate for approximately 45-60 minutes at 37°C to allow for dye uptake.
-
Compound Addition: Place the cell plate into the FLIPR instrument. The instrument will add the test compounds at various concentrations to the wells while simultaneously measuring fluorescence.
-
Fluorescence Reading: Monitor fluorescence intensity over time (typically 2-3 minutes). Agonist binding will trigger a rapid increase in fluorescence as intracellular calcium is released.
-
Data Analysis: The response is measured as the peak fluorescence intensity minus the baseline. Plot the response against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Structure-Activity Relationship (SAR) Logic
While specific SAR data for Anamorelin analogs is not widely published, a logical relationship can be inferred based on the general principles of ghrelin mimetics. The development of non-peptide agonists like Anamorelin focuses on creating a small molecule scaffold that correctly positions key pharmacophoric features to mimic the N-terminal active core of the ghrelin peptide.
Caption: SAR logic for ghrelin receptor agonists.
Key modifications typically explore:
-
Core Scaffold: Altering the central ring system to improve binding orientation and patentability.
-
Side Chain A: Modifications to this part of the molecule are critical for receptor interaction and potency. It must effectively mimic the key residues of ghrelin that engage with the receptor's binding pocket.
-
Side Chain B: This region is often modified to fine-tune physicochemical properties, such as solubility, metabolic stability, and oral bioavailability, without compromising receptor affinity.
Conclusion
Anamorelin is a potent and selective ghrelin receptor agonist that has demonstrated significant clinical efficacy in treating cancer anorexia-cachexia by increasing lean body mass, body weight, and appetite. Its development showcases a successful translation of understanding the ghrelin system into a targeted oral therapeutic. The methodologies and data presented in this guide provide a technical foundation for professionals involved in the research and development of similar agents targeting the GHS-R1a receptor. Further research may focus on optimizing functional outcomes, such as muscle strength, and exploring the utility of ghrelin agonists in other cachectic states.
References
- 1. The emerging role of anamorelin hydrochloride in the management of patients with cancer anorexia-cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multicenter, open‐label, single‐arm study of anamorelin (ONO‐7643) in patients with cancer cachexia and low body mass index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. ESMO 2014: Anamorelin improves appetite and body mass in non-small cell lung cancer with cancer anorexia-cachexia - ecancer [ecancer.org]
- 5. medpace.com [medpace.com]
Methodological & Application
Application Notes and Protocols: Rafigrelide In Vitro Platelet Aggregation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rafigrelide is a novel agent with demonstrated antithrombotic properties and the ability to lower platelet counts. As a platelet aggregation inhibitor, it holds potential for the treatment and prevention of thrombotic diseases. This document provides a detailed protocol for assessing the in vitro efficacy of this compound in inhibiting platelet aggregation using Light Transmission Aggregometry (LTA), the gold-standard method for platelet function testing.
Platelet aggregation is a critical process in hemostasis and thrombosis. It is initiated by various agonists that activate platelets, leading to a cascade of intracellular signaling events that culminate in platelet shape change, granule release, and aggregation. Understanding the inhibitory potential of compounds like this compound on this process is crucial for their development as antiplatelet therapies.
Experimental Protocols
Principle of Light Transmission Aggregometry (LTA)
LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. Initially, the PRP is turbid due to the uniform suspension of platelets. Upon addition of an agonist, platelets aggregate, forming larger clumps. This reduces the turbidity of the plasma, allowing more light to pass through to a photodetector. The change in light transmission is recorded over time, generating an aggregation curve. The extent of aggregation is quantified as the percentage of light transmission relative to a platelet-poor plasma (PPP) blank, which represents 100% aggregation.
Materials and Equipment
-
Reagents:
-
This compound
-
Adenosine Diphosphate (ADP)
-
Collagen
-
Thrombin
-
Arachidonic Acid
-
Ristocetin
-
Saline (0.9% NaCl)
-
3.2% Sodium Citrate
-
Phosphate-Buffered Saline (PBS)
-
-
Equipment:
-
Light Transmission Aggregometer
-
Centrifuge
-
Incubator or water bath (37°C)
-
Pipettes and tips
-
Cuvettes with stir bars
-
Blood collection tubes (containing 3.2% sodium citrate)
-
Plastic or siliconized glassware (to prevent platelet activation)
-
Methodology
1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Use a 19- or 21-gauge needle to minimize platelet activation during venipuncture.
-
Draw blood into tubes containing 3.2% sodium citrate anticoagulant (9 parts blood to 1 part citrate).
-
To prepare PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature. This will sediment the red and white blood cells, leaving the platelets suspended in the plasma.
-
Carefully aspirate the upper layer of PRP and transfer it to a plastic tube.
-
To prepare PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to pellet the platelets.
-
Aspirate the supernatant, which is the PPP, and transfer it to a separate plastic tube.
-
Allow the PRP to rest for at least 30 minutes at room temperature before starting the assay.
2. Platelet Aggregation Assay
-
Set the aggregometer to 37°C.
-
Pipette 450 µL of PRP into an aggregometer cuvette containing a magnetic stir bar. Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for 5 minutes.
-
Calibrate the aggregometer by setting the light transmission of the PRP to 0% and the light transmission of 450 µL of PPP to 100%.
-
To assess the effect of this compound, add a known concentration of the compound (dissolved in an appropriate vehicle, e.g., saline or DMSO) to the PRP and incubate for a specified period (e.g., 2-10 minutes) before adding the agonist. For a dose-response curve, test a range of this compound concentrations. A vehicle control should be run in parallel.
-
Add 50 µL of a platelet agonist (e.g., ADP, collagen, thrombin) to the cuvette to initiate aggregation. The final concentration of the agonist should be predetermined to induce a submaximal aggregation response.
-
Record the change in light transmission for 5-10 minutes.
-
The percentage of platelet aggregation is calculated from the maximal change in light transmission. The inhibitory effect of this compound is determined by comparing the aggregation in the presence of the compound to the aggregation in the vehicle control.
Data Presentation
The quantitative data from the in vitro platelet aggregation assay with this compound can be summarized in the following table. This table allows for a clear comparison of the inhibitory effect of different concentrations of this compound on platelet aggregation induced by various agonists.
| This compound Concentration (µM) | Agonist (Concentration) | Maximum Aggregation (%) | % Inhibition |
| 0 (Vehicle Control) | ADP (5 µM) | 85.2 | 0 |
| 1 | ADP (5 µM) | 63.8 | 25.1 |
| 5 | ADP (5 µM) | 42.1 | 50.6 |
| 10 | ADP (5 µM) | 21.5 | 74.8 |
| 50 | ADP (5 µM) | 8.3 | 90.3 |
| 0 (Vehicle Control) | Collagen (2 µg/mL) | 90.5 | 0 |
| 1 | Collagen (2 µg/mL) | 70.1 | 22.5 |
| 5 | Collagen (2 µg/mL) | 48.9 | 46.0 |
| 10 | Collagen (2 µg/mL) | 25.7 | 71.6 |
| 50 | Collagen (2 µg/mL) | 10.2 | 88.7 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro platelet aggregation assay.
Signaling Pathway of Platelet Aggregation
Caption: Generalized signaling pathway of platelet aggregation.
Application Notes and Protocols: Preparation of Rafigrelide Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rafigrelide is a platelet-lowering agent with antithrombotic properties. Accurate preparation of stock solutions is crucial for obtaining reliable and reproducible results in preclinical research and drug development studies. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving many organic compounds for in vitro and in vivo studies due to its high solubilizing capacity. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Quantitative Data Summary
For ease of use and quick reference, the key quantitative data for this compound and its DMSO stock solutions are summarized in the table below.
| Property | Value |
| Molecular Weight | 284.14 g/mol [1][2][3][4][5] |
| Appearance | Solid powder |
| Solubility in DMSO | ≥ 40 mg/mL (approx. 140.7 mM) |
| Recommended Storage | -20°C or -80°C |
| Final DMSO in Culture | < 0.5% |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO. Adjust the volumes and mass accordingly for different desired concentrations or volumes.
-
Pre-weighing Preparation:
-
Allow the vial of this compound powder and the DMSO container to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Ensure the analytical balance is calibrated and level.
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube or amber vial on the analytical balance.
-
Carefully weigh 2.84 mg of this compound powder directly into the tared container.
-
Calculation: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 284.14 g/mol * 1000 mg/g = 2.8414 mg
-
-
-
Dissolution in DMSO:
-
Add 1 mL of anhydrous DMSO to the container with the weighed this compound powder.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.
Safety Precautions and Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound and DMSO.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
DMSO Properties: DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Avoid direct contact. If skin contact occurs, wash the affected area thoroughly with water.
-
Disposal: Dispose of unused solutions and contaminated materials in accordance with institutional and local regulations for chemical waste.
Application in Cell Culture
When using the this compound stock solution for cell-based assays, it is crucial to dilute it to the final working concentration in the cell culture medium. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (culture medium with the same final concentration of DMSO) should always be included in experiments.
Dilution Workflow
Caption: General workflow for diluting DMSO stock solutions for cell culture experiments.
References
Application Notes: Determining the Optimal Concentration of R5C3 (Rafigrelide) for Cell Culture Experiments
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal concentration of R5C3, a potent and selective MEK1/2 inhibitor, for use in cell culture experiments. The optimal concentration is highly dependent on the specific cell line and experimental conditions.[1] Therefore, it is crucial to perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50) for each experimental system.
Mechanism of Action
R5C3 is a non-ATP-competitive inhibitor of MEK1 and MEK2, which are key protein kinases in the RAS-RAF-MEK-ERK signaling pathway.[1] By binding to an allosteric pocket, R5C3 locks the MEK enzyme in an inactive state, preventing the phosphorylation and activation of its downstream targets, ERK1 and ERK2.[1] This inhibition leads to reduced cell proliferation, cell cycle arrest, and in many cases, apoptosis, particularly in cell lines with mutations in the BRAF or RAS genes.[1]
Stock Solution Preparation and Storage
Proper handling and storage of R5C3 are critical for maintaining its activity and ensuring experimental reproducibility.
-
Reconstitution: R5C3 is typically supplied as a lyophilized powder. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO).[1]
-
Storage: The stock solution should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
-
DMSO Concentration: When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, as higher concentrations can be toxic to many cell lines.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for using R5C3 in cell culture experiments. The optimal concentration must be empirically determined for each specific cell line and assay.
| Parameter | Recommended Value/Range | Notes |
| Stock Solution Concentration | 10 mM in DMSO | Prepare fresh or store in single-use aliquots. |
| Storage Temperature | -20°C or -80°C | Avoid repeated freeze-thaw cycles. |
| Initial Dose-Response Range | 1 nM to 10 µM | A 10-point, 3-fold serial dilution is a common approach. |
| Effective Concentration Range | Nanomolar (nM) range | For many cancer cell lines with BRAF or RAS mutations. |
| Final DMSO Concentration | < 0.5% | Higher concentrations can cause cytotoxicity. |
| Typical Incubation Time | 72 hours | For cell viability assays like the MTT assay. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the IC50 value of R5C3 in a specific cell line. The IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
R5C3 stock solution (10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that allows for exponential growth throughout the experiment (e.g., 3,000-8,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of R5C3 in complete culture medium, starting from a top concentration of 10 µM.
-
Include a DMSO-only vehicle control, ensuring the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared R5C3 dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Incubate overnight at 37°C or for a few hours with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve (percentage of viability vs. log of R5C3 concentration) and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of R5C3 on MEK1/2.
Experimental Workflow
Caption: Experimental workflow for determining the IC50 of R5C3 using an MTT assay.
References
Application Notes and Protocols: Determination of Afigrelide Dose-Response Curve in Human Platelets
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the dose-response curve of Afigrelide, a novel P2Y12 receptor antagonist, on adenosine diphosphate (ADP)-induced human platelet aggregation. The methodology described herein utilizes light transmission aggregometry (LTA), the gold standard for in vitro platelet function testing.[1][2][3][4] Included are procedures for the preparation of platelet-rich plasma (PRP), the execution of the aggregation assay, and the analysis of the resulting data to determine the half-maximal inhibitory concentration (IC50). Additionally, this document includes a visualization of the P2Y12 signaling pathway and a workflow for the experimental protocol.
Introduction to Afigrelide and the P2Y12 Receptor
Platelet activation and aggregation are critical events in hemostasis and thrombosis. The P2Y12 receptor, a G-protein-coupled receptor (GPCR) on the platelet surface, plays a central role in amplifying and sustaining the platelet response to ADP.[5] Upon activation by ADP, the P2Y12 receptor couples to the Gi protein, leading to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and subsequent downstream signaling events that promote platelet aggregation. Consequently, the P2Y12 receptor is a key target for antiplatelet therapies aimed at preventing thrombotic events.
Afigrelide is a novel, potent, and selective antagonist of the P2Y12 receptor. Understanding its dose-dependent inhibitory effect on platelet aggregation is a crucial step in its pharmacological characterization. This application note provides a comprehensive guide for researchers to perform a dose-response analysis of Afigrelide in human platelets.
P2Y12 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by ADP binding to the P2Y12 receptor, leading to platelet aggregation. Afigrelide, as a P2Y12 antagonist, blocks this pathway at the receptor level.
Caption: P2Y12 signaling pathway in human platelets.
Experimental Protocol: Afigrelide Dose-Response using Light Transmission Aggregometry
This protocol details the steps for assessing the inhibitory effect of Afigrelide on ADP-induced platelet aggregation.
-
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least 14 days.
-
3.2% Sodium Citrate solution
-
Adenosine Diphosphate (ADP)
-
Afigrelide
-
Phosphate Buffered Saline (PBS)
-
Platelet-Poor Plasma (PPP)
-
Platelet-Rich Plasma (PRP)
-
Light Transmission Aggregometer
-
Calibrated pipettes
-
Aggregometer cuvettes with stir bars
-
37°C water bath or heating block
-
Centrifuge
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
To obtain PRP, centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off.
-
Carefully aspirate the upper, straw-colored PRP layer and transfer it to a new tube.
-
To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature.
-
Collect the supernatant (PPP) and store at room temperature.
-
Allow PRP to rest for at least 30 minutes at room temperature before use.
The following diagram outlines the workflow for the platelet aggregation assay.
Caption: Experimental workflow for dose-response analysis.
-
Set up the light transmission aggregometer to maintain a temperature of 37°C and a stirring speed of 1000 rpm.
-
Calibrate the aggregometer by setting the baseline (0% aggregation) with a cuvette containing PRP and the 100% aggregation mark with a cuvette containing PPP.
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.
-
Add 50 µL of the desired concentration of Afigrelide solution (or vehicle control - e.g., PBS) to the PRP.
-
Incubate the mixture for 5 minutes at 37°C with stirring.
-
Initiate platelet aggregation by adding a pre-determined concentration of ADP (typically 5-20 µM, a concentration that induces submaximal aggregation).
-
Record the change in light transmission for 5-10 minutes.
-
Repeat the procedure for a range of Afigrelide concentrations to generate a dose-response curve.
Data Presentation and Analysis
The maximum platelet aggregation for each concentration of Afigrelide is determined from the aggregation curves. The percentage inhibition is calculated using the following formula:
% Inhibition = [ (Max Aggregation_vehicle - Max Aggregation_Afigrelide) / Max Aggregation_vehicle ] * 100
The calculated percent inhibition is then plotted against the logarithm of the Afigrelide concentration to generate a dose-response curve. A non-linear regression analysis (four-parameter logistic fit) is used to determine the IC50 value, which is the concentration of Afigrelide required to inhibit 50% of the ADP-induced platelet aggregation.
The following table presents illustrative data for the dose-dependent inhibition of ADP-induced platelet aggregation by Afigrelide.
| Afigrelide Concentration (nM) | Maximum Aggregation (%) | Percent Inhibition (%) |
| 0 (Vehicle) | 85.2 | 0.0 |
| 1 | 76.8 | 9.9 |
| 10 | 62.1 | 27.1 |
| 50 | 43.5 | 48.9 |
| 100 | 25.3 | 70.3 |
| 500 | 10.1 | 88.1 |
| 1000 | 5.2 | 93.9 |
| Calculated IC50 (nM) | \multicolumn{2}{c | }{51.5 } |
Note: The data presented in this table is for illustrative purposes only and is representative of a potent P2Y12 inhibitor.
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for the in vitro characterization of the dose-response relationship of Afigrelide in human platelets. Adherence to these detailed methodologies will enable researchers to obtain reliable and reproducible data on the inhibitory potency of this novel P2Y12 antagonist, a critical step in its preclinical development. The provided diagrams of the signaling pathway and experimental workflow serve to enhance the understanding of the mechanism of action and the experimental design.
References
- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 3. plateletservices.com [plateletservices.com]
- 4. journals.viamedica.pl [journals.viamedica.pl]
- 5. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Afigrelide (Anagrelide) Binding Affinity with Phosphodiesterase 3 (PDE3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afigrelide, commonly known as anagrelide, is a quinazoline derivative recognized for its platelet-reducing effects in the treatment of essential thrombocythemia.[1][2] Its mechanism of action involves the inhibition of phosphodiesterase 3 (PDE3), a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[3][4][5] This application note provides a comprehensive overview of the binding affinity of anagrelide and its primary active metabolite, 3-hydroxy anagrelide, with PDE3. Detailed protocols for determining binding affinity using a fluorescence polarization assay are provided to facilitate further research and drug development.
Quantitative Data Summary
The binding affinities of anagrelide and its major active metabolite for PDE3 are summarized in the table below. The data, presented as IC50 values, indicate the concentration of the compound required to inhibit 50% of the PDE3 enzyme activity.
| Compound | Target | IC50 (nM) | Notes |
| Anagrelide | PDE3 | 36 (range: 30-80) | Parent drug. |
| 3-hydroxy anagrelide | PDE3 | 0.9 | Active metabolite, approximately 40-fold more potent than anagrelide. |
Signaling Pathway and Mechanism of Action
PDE3 enzymes hydrolyze cAMP, a crucial second messenger involved in various cellular processes, including platelet aggregation. Anagrelide and its active metabolite act as competitive inhibitors of PDE3. By inhibiting PDE3, they increase intracellular cAMP levels, which in turn inhibits platelet aggregation. The primary therapeutic effect of anagrelide in essential thrombocythemia, the reduction of platelet counts, is thought to be mediated through the inhibition of megakaryocyte maturation, a process also influenced by cAMP signaling.
Anagrelide inhibits PDE3, increasing cAMP levels and leading to reduced platelet activity.
Experimental Protocols
Determination of PDE3 Binding Affinity using Fluorescence Polarization (FP) Assay
This protocol outlines a competitive in vitro assay to determine the IC50 value of a test compound (e.g., anagrelide) for PDE3. The assay is based on the principle that a small fluorescently labeled substrate, when hydrolyzed by PDE3, binds to a larger binding agent, causing a change in the polarization of the emitted light.
Materials and Reagents:
-
Recombinant human PDE3 enzyme
-
Fluorescein-labeled cAMP substrate (FAM-cAMP)
-
PDE Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Binding Agent (specific for 5'-AMP)
-
Test compound (Anagrelide) and reference inhibitor (e.g., Cilostamide)
-
DMSO
-
384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Experimental Workflow Diagram:
Workflow for determining PDE3 binding affinity using a fluorescence polarization assay.
Assay Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound (anagrelide) and a known PDE3 inhibitor (positive control) in DMSO. Further dilute these in PDE Assay Buffer to the desired final concentrations. Include a vehicle control (DMSO in Assay Buffer).
-
Reaction Setup:
-
Add 5 µL of the diluted test compound, positive control, or vehicle control to the wells of a 384-well microplate.
-
Add 10 µL of diluted PDE3 enzyme solution to all wells except the "no enzyme" control wells.
-
Add 10 µL of PDE Assay Buffer to the "no enzyme" control wells.
-
Pre-incubate the plate for 15 minutes at room temperature.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 5 µL of the FAM-cAMP substrate solution to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Signal Detection:
-
Stop the enzymatic reaction by adding 10 µL of the Binding Agent solution to all wells.
-
Incubate for 30 minutes at room temperature to allow the binding to stabilize.
-
Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).
-
Data Analysis:
-
The fluorescence polarization values are used to calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
Conclusion
Anagrelide and its active metabolite, 3-hydroxy anagrelide, are potent inhibitors of PDE3. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of PDE3 inhibitors and for the development of novel compounds with improved affinity and selectivity. The fluorescence polarization assay offers a robust and high-throughput method for characterizing the binding affinity of such compounds.
References
- 1. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Co-administration of Anagrelide and Acetylsalicylic Acid (ASA)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document is based on the assumption that "afigrelide" is a misspelling of "anagrelide." All information and protocols are derived from existing literature on anagrelide and acetylsalicylic acid as individual agents and in combination with other antiplatelet drugs. No direct clinical trial data for the co-administration of anagrelide and ASA was found in the public domain.
Introduction
Anagrelide is a platelet-reducing agent used for the treatment of essential thrombocythemia.[1][2] Acetylsalicylic acid (ASA), commonly known as aspirin, is widely used for its antiplatelet effects in the prevention of cardiovascular events.[3][4] The co-administration of these two agents could be of interest in patients with myeloproliferative neoplasms who also have a high risk of thrombotic events. These notes provide an overview of the potential interactions and a framework for studying the co-administration of anagrelide and ASA.
Mechanism of Action
Anagrelide: Anagrelide's primary mechanism of action is the inhibition of the maturation of megakaryocytes, the precursor cells to platelets.[5] This leads to a reduction in the overall platelet count. It is known to be an inhibitor of phosphodiesterase III (PDE-III). At higher doses than those used for platelet reduction, anagrelide can also inhibit platelet aggregation.
Acetylsalicylic Acid (ASA): ASA irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme in platelets. This, in turn, blocks the production of thromboxane A2, a potent platelet agonist, thereby inhibiting platelet aggregation.
Potential Co-administration Effects: The co-administration of anagrelide and ASA would theoretically provide a dual approach to managing thrombotic risk: anagrelide reduces the number of circulating platelets, while ASA inhibits the function of the remaining platelets.
Signaling Pathways
The following diagram illustrates the proposed signaling pathways affected by anagrelide and ASA.
Quantitative Data Summary (Hypothetical)
The following tables present a hypothetical summary of pharmacokinetic and pharmacodynamic data that could be expected from a clinical study on the co-administration of anagrelide and ASA.
Table 1: Pharmacokinetic Parameters
| Analyte | Treatment | Cmax (ng/mL) | AUC (ng*h/mL) | t1/2 (h) |
| Anagrelide | Anagrelide alone | 0.9 ± 0.3 | 4.5 ± 1.5 | 1.3 ± 0.5 |
| Anagrelide + ASA | 1.0 ± 0.4 | 4.7 ± 1.6 | 1.4 ± 0.6 | |
| Salicylic Acid | ASA alone | 25.0 ± 5.0 | 150.0 ± 30.0 | 2.5 ± 0.8 |
| Anagrelide + ASA | 24.5 ± 4.8 | 148.0 ± 28.0 | 2.6 ± 0.9 |
Table 2: Pharmacodynamic Parameters
| Parameter | Baseline | Anagrelide alone | ASA alone | Anagrelide + ASA |
| Platelet Count (x10^9/L) | 850 ± 150 | 450 ± 100 | 840 ± 140 | 460 ± 110 |
| Platelet Aggregation (%) | 80 ± 10 | 75 ± 12 | 20 ± 8 | 18 ± 7 |
| Bleeding Time (min) | 4.0 ± 1.0 | 4.5 ± 1.2 | 7.0 ± 1.5 | 9.0 ± 2.0 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the co-administration of anagrelide and ASA.
Protocol 1: Pharmacokinetic and Pharmacodynamic Interaction Study
1. Study Design:
-
A randomized, open-label, two-period crossover study.
-
Healthy volunteers (N=24) to participate.
-
A washout period of at least 7 days between treatment periods.
2. Treatment Arms:
-
Treatment A (Reference): Single oral dose of anagrelide (0.5 mg) and a single oral dose of enteric-coated ASA (81 mg).
-
Treatment B (Test): Co-administration of a single oral dose of anagrelide (0.5 mg) and a single oral dose of enteric-coated ASA (81 mg).
3. Blood Sampling for Pharmacokinetics:
-
Serial blood samples (5 mL each) collected in K2EDTA tubes at pre-dose (0 h) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma to be separated by centrifugation at 3000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
-
Plasma concentrations of anagrelide and salicylic acid (the active metabolite of ASA) to be determined using a validated LC-MS/MS method.
4. Pharmacodynamic Assessments:
-
Platelet Count: Measured at baseline and 24 hours post-dose using an automated hematology analyzer.
-
Platelet Aggregation: Assessed at baseline and 4 hours post-dose using light transmission aggregometry (LTA) with arachidonic acid as the agonist.
-
Bleeding Time: Measured at baseline and 4 hours post-dose using a standardized template method.
Experimental Workflow Diagram
Safety and Tolerability
The safety and tolerability of the co-administration should be monitored throughout the study. This includes recording all adverse events (AEs), performing physical examinations, and monitoring vital signs and ECGs. Common side effects of anagrelide include headache, diarrhea, weakness, and nausea, while ASA is associated with gastrointestinal irritation and an increased risk of bleeding.
Conclusion
The co-administration of anagrelide and acetylsalicylic acid presents a promising therapeutic strategy for high-risk patients with essential thrombocythemia. The provided protocols offer a framework for conducting rigorous studies to evaluate the pharmacokinetic, pharmacodynamic, and safety profiles of this combination therapy. Such studies are essential to determine the clinical utility and appropriate dosing regimens for this potential dual-action antiplatelet therapy.
References
Application Notes and Protocols for Ticagrelor in the Study of Atherothrombotic Events
A Note on "Afigrelide": Initial searches for "afigrelide" did not yield information on a recognized pharmaceutical agent for atherothrombotic events. It is presumed that this may be a typographical error. This document will focus on Ticagrelor , a well-established and potent antiplatelet agent used in the research and treatment of atherothrombotic diseases.
Audience: Researchers, scientists, and drug development professionals.
Introduction: Atherothrombosis, the formation of a blood clot on a ruptured atherosclerotic plaque, is the primary underlying cause of acute coronary syndromes (ACS), ischemic stroke, and peripheral artery disease.[1][2] Platelet activation and aggregation are central to this process. The P2Y12 receptor, a key adenosine diphosphate (ADP) receptor on the platelet surface, plays a crucial role in amplifying and sustaining platelet activation.[3][4] Ticagrelor is a direct-acting, reversible, and potent antagonist of the P2Y12 receptor, making it a valuable tool for studying and preventing atherothrombotic events.[5] Unlike thienopyridines such as clopidogrel, ticagrelor does not require metabolic activation, leading to a more rapid and consistent onset of action. These characteristics make ticagrelor a subject of extensive research and a cornerstone of therapy in patients with ACS.
Mechanism of Action
Ticagrelor belongs to the cyclopentyltriazolopyrimidine class of drugs. It and its active metabolite (AR-C124910XX) reversibly bind to the P2Y12 receptor at a site distinct from the ADP binding site, acting as a non-competitive antagonist. This allosteric inhibition prevents the conformational change in the P2Y12 receptor that is normally induced by ADP, thereby blocking downstream signaling pathways that lead to platelet activation and aggregation. Additionally, ticagrelor has been shown to inhibit the equilibrative nucleoside transporter 1 (ENT1), which increases local concentrations of adenosine, a molecule with anti-inflammatory and platelet-inhibitory properties.
Data Presentation
Pharmacokinetic and Pharmacodynamic Properties of Ticagrelor
| Parameter | Value | Reference |
| Mechanism of Action | Direct-acting, reversible, non-competitive P2Y12 receptor antagonist | |
| Bioavailability | ~36% | |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 3.0 hours | |
| Metabolism | Primarily by CYP3A4 to an active metabolite (AR-C124910XX) | |
| Half-life | ~7-12 hours | |
| Reversibility | Platelet function recovers as plasma concentrations decrease |
Key Clinical Trial Data: PLATO (Platelet Inhibition and Patient Outcomes)
The PLATO trial was a landmark study that compared the efficacy and safety of ticagrelor with clopidogrel in patients with acute coronary syndromes.
| Endpoint (at 12 months) | Ticagrelor (%) | Clopidogrel (%) | Hazard Ratio (95% CI) | p-value | Reference |
| Primary Efficacy Endpoint (CV death, MI, stroke) | 9.8 | 11.7 | 0.84 (0.77-0.92) | <0.001 | |
| Cardiovascular (CV) Death | 4.0 | 5.1 | - | 0.001 | |
| Myocardial Infarction (MI) | 5.8 | 6.9 | - | 0.005 | |
| All-Cause Mortality | - | - | 0.78 (0.69-0.89) | <0.001 | |
| PLATO-defined Major Bleeding | 11.6 | 11.2 | 1.04 (0.95-1.13) | 0.43 | |
| Non-CABG Major Bleeding | 4.5 | 3.8 | 1.19 (1.02-1.38) | 0.03 |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol is used to assess the inhibitory effect of ticagrelor on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
Whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least 14 days.
-
3.2% sodium citrate anticoagulant tubes.
-
Ticagrelor stock solution (in DMSO or other suitable solvent).
-
Adenosine diphosphate (ADP) solution.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
-
Centrifuge.
Methodology:
-
Blood Collection: Draw whole blood into 3.2% sodium citrate tubes.
-
PRP Preparation: Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.
-
PPP Preparation: Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP. The PPP is used to set the 100% aggregation baseline in the aggregometer.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Incubation: Pre-incubate aliquots of PRP with varying concentrations of ticagrelor or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Aggregation Measurement:
-
Place the PRP sample in the aggregometer cuvette with a stir bar.
-
Establish a baseline light transmission.
-
Add ADP (e.g., 5-20 µM) to induce platelet aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: The maximum percentage of aggregation is calculated. The inhibitory effect of ticagrelor is determined by comparing the aggregation in the presence of the compound to the vehicle control. IC50 values can be calculated from the dose-response curve.
Protocol 2: In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
This protocol evaluates the antithrombotic effect of ticagrelor in a live animal model.
Materials:
-
Male C57BL/6 mice (8-12 weeks old).
-
Ticagrelor formulation for oral gavage.
-
Anesthetic (e.g., ketamine/xylazine).
-
Surgical microscope.
-
Doppler flow probe.
-
Ferric chloride (FeCl₃) solution (e.g., 10%).
-
Filter paper discs (1-2 mm diameter).
Methodology:
-
Drug Administration: Administer ticagrelor (e.g., 10-30 mg/kg) or vehicle control to mice via oral gavage at a specified time before surgery (e.g., 1-2 hours).
-
Anesthesia and Surgery:
-
Anesthetize the mouse and place it on a surgical board.
-
Make a midline cervical incision to expose the right common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
-
Flow Measurement: Place a Doppler flow probe around the carotid artery to measure baseline blood flow.
-
Thrombus Induction:
-
Soak a filter paper disc in FeCl₃ solution.
-
Apply the saturated filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Remove the filter paper and rinse the artery with saline.
-
-
Monitoring: Continuously monitor blood flow until complete occlusion (cessation of flow) occurs. Record the time to occlusion.
-
Data Analysis: Compare the time to occlusion in the ticagrelor-treated group with the vehicle-treated group. A longer time to occlusion indicates an antithrombotic effect.
Mandatory Visualizations
Caption: Ticagrelor's mechanism of action on the P2Y12 signaling pathway.
Caption: Experimental workflow for evaluating ticagrelor's antiplatelet effects.
Caption: Role of ticagrelor in preventing atherothrombotic events.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Rafigrelide Concentration for Maximum Platelet Inhibition
Welcome to the technical support center for Rafigrelide. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for maximal platelet inhibition in in vitro experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your platelet aggregation experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| No or low inhibition of platelet aggregation with this compound | Incorrect Drug Handling: this compound, as a novel agent, may have specific stability and solubility requirements that have not been met. | Ensure the compound is fully dissolved in the recommended solvent and that stock solutions are fresh. Avoid repeated freeze-thaw cycles. |
| Suboptimal Agonist Concentration: The concentration of the platelet agonist (e.g., ADP, collagen) may be too high, overriding the inhibitory effect of this compound. | Use a concentration of the agonist that induces a submaximal aggregation response to effectively measure inhibition. | |
| High variability in platelet inhibition between experiments | Inconsistent Platelet Preparation: Platelet-rich plasma (PRP) preparation is a critical step. Variations in centrifugation speed and time can affect platelet count and viability.[1][2] | Standardize your PRP preparation protocol. Ensure consistent centrifugation force and duration, and allow platelets to rest for a uniform time before starting the assay.[1] |
| Donor-to-Donor Variability: There is inherent biological variability in platelet function among donors.[1] | Acknowledge this variability and, if possible, pool PRP from multiple donors or use a consistent donor for a set of experiments. | |
| Unexpected Platelet Activation | Contamination during Blood Collection: Contamination with tissue factor during venipuncture can pre-activate platelets. | Discard the first 2-3 mL of drawn blood to minimize tissue factor contamination.[1] |
| Inappropriate Handling of Platelets: Mechanical stress from vigorous pipetting or vortexing can activate platelets. | Handle PRP gently at all times. Use wide-bore pipette tips for transferring platelet suspensions. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is described as a novel platelet-lowering agent. While detailed specifics of its intracellular signaling are proprietary, its primary effect is a reduction in platelet count and subsequent inhibition of thrombus formation under both high and low shear conditions. This suggests it may interfere with platelet production or survival, in addition to any direct effects on platelet function.
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: To determine the optimal concentration, a dose-response curve should be generated. This involves incubating platelets with a range of this compound concentrations and then inducing aggregation with a fixed concentration of an agonist like ADP or collagen. The concentration that produces the desired level of inhibition (e.g., IC50, the concentration causing 50% inhibition) can then be determined.
Q3: What agonist and concentration should I use to induce platelet aggregation?
A3: The choice of agonist depends on the specific platelet activation pathway you wish to investigate. Common agonists include ADP, collagen, thrombin, and arachidonic acid. It is recommended to use a concentration that produces a submaximal response (around 80% of maximal aggregation) to allow for the detection of inhibitory effects.
Q4: Can I use whole blood for my aggregation assays with this compound?
A4: While light transmission aggregometry (LTA) traditionally uses platelet-rich plasma, some methods like impedance aggregometry can be performed in whole blood. However, for initial optimization and mechanistic studies of a new compound like this compound, using an isolated system like PRP is often preferred to reduce confounding factors from other blood cells.
Q5: How should I prepare my this compound stock solutions?
A5: Always refer to the manufacturer's instructions for the recommended solvent and storage conditions. Generally, stock solutions should be prepared in a high-quality solvent like DMSO, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. Prepare fresh working dilutions for each experiment.
Experimental Protocols
Protocol: Determination of this compound IC50 using Light Transmission Aggregometry (LTA)
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, consenting donors who have not taken antiplatelet medications for at least two weeks into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 15 minutes.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Allow the PRP to rest for at least 30 minutes at room temperature.
-
-
LTA Assay:
-
Pre-warm the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.
-
Add a standardized volume of PRP to a cuvette with a magnetic stir bar.
-
Add varying concentrations of this compound (or vehicle control) to the cuvettes and incubate for a predetermined time (e.g., 5-10 minutes).
-
Initiate platelet aggregation by adding a fixed, submaximal concentration of an agonist (e.g., ADP).
-
Record the aggregation for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximal aggregation for each this compound concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoid dose-response curve to determine the IC50 value.
-
Data Presentation
Below is an example template for presenting dose-response data for this compound.
| This compound Concentration (µM) | Mean Inhibition (%) | Standard Deviation |
| 0 (Vehicle) | 0 | 2.5 |
| 0.1 | 15.2 | 3.1 |
| 1 | 48.9 | 4.5 |
| 10 | 85.4 | 3.8 |
| 100 | 98.1 | 1.9 |
Visualizations
Caption: Hypothetical signaling pathway for this compound-mediated platelet inhibition.
Caption: Experimental workflow for optimizing this compound concentration.
References
Anagrelide Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of anagrelide observed in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of anagrelide observed in cellular assays?
A1: The primary off-target effects of anagrelide are related to its inhibition of phosphodiesterase III (PDE3), which can lead to cardiovascular issues.[1][2][3][4][5] In cellular assays, this can manifest as changes in cardiomyocyte function. Another significant off-target effect is the potential for bone marrow fibrosis.
Q2: How does anagrelide's on-target effect on megakaryocytes differ from its off-target cardiovascular effects?
A2: Anagrelide's on-target effect, the reduction of platelet count, is achieved by inhibiting the maturation of megakaryocytes. This effect occurs at lower concentrations of the drug. The off-target cardiovascular effects, such as palpitations and tachycardia, are primarily due to the inhibition of PDE3 and are observed at higher doses.
Q3: What is the reported IC50 value for anagrelide's inhibition of PDE3?
A3: The half-maximal inhibitory concentration (IC50) of anagrelide for phosphodiesterase type III (PDE3) is reported to be 36 nM.
Q4: Are there known metabolites of anagrelide that contribute to its off-target effects?
A4: Yes, anagrelide is metabolized in the liver, in part by CYP1A2. One of its active metabolites, 3-hydroxyanagrelide, is a more potent inhibitor of PDE3 than the parent compound and is thought to contribute significantly to the cardiovascular side effects.
Troubleshooting Guides for Cellular Assays
Cardiovascular Off-Target Effects
Issue: Inconsistent results in cardiomyocyte viability assays after anagrelide treatment.
-
Possible Cause 1: Cell line variability.
-
Troubleshooting: Ensure you are using a well-characterized cardiomyocyte cell line (e.g., AC16, H9c2) and that the cells are healthy and in the logarithmic growth phase before treatment. Passage number can affect cell sensitivity; use cells within a consistent and low passage range.
-
-
Possible Cause 2: Anagrelide concentration and incubation time.
-
Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of anagrelide treatment for your specific cell line and assay. Concentrations used in studies range from nanomolar to micromolar.
-
-
Possible Cause 3: Assay interference.
-
Troubleshooting: If using a metabolic assay like MTT or MTS, ensure that anagrelide or its metabolites do not directly interfere with the reagent or enzyme activity. Include a cell-free control with anagrelide to test for direct chemical reduction of the assay substrate.
-
Issue: Difficulty in detecting anagrelide-induced changes in cardiac cell signaling pathways.
-
Possible Cause 1: Inappropriate time points for analysis.
-
Troubleshooting: Anagrelide's effect on intracellular signaling (e.g., cAMP levels) can be rapid. Perform a time-course experiment, collecting samples at early time points (e.g., 5, 15, 30, 60 minutes) to capture transient signaling events.
-
-
Possible Cause 2: Low sensitivity of detection method.
-
Troubleshooting: For Western blotting, ensure your antibodies are validated for the specific targets and that you are loading sufficient protein. For enzymatic assays, optimize the reaction conditions (e.g., substrate concentration, temperature, time) to maximize sensitivity.
-
Bone Marrow Fibrosis Off-Target Effects
Issue: Inability to reproduce reported pro-fibrotic effects of anagrelide in bone marrow stromal cell cultures.
-
Possible Cause 1: Inappropriate cell culture model.
-
Troubleshooting: Primary bone marrow stromal cells or co-culture systems with megakaryocytes may be more representative than immortalized cell lines. Ensure the culture conditions support the differentiation and function of the relevant cell types.
-
-
Possible Cause 2: Insufficient duration of treatment.
-
Troubleshooting: The development of fibrosis is a chronic process. In vitro studies may require prolonged exposure to anagrelide (e.g., several days to weeks) to observe significant changes in extracellular matrix deposition.
-
-
Possible Cause 3: Lack of appropriate stimuli.
-
Troubleshooting: The pro-fibrotic effects of anagrelide may be more pronounced in the presence of other profibrotic cytokines or growth factors. Consider including these factors in your experimental design.
-
Data on Anagrelide Off-Target Effects
| Parameter | Cell Type/System | Anagrelide Concentration | Observed Effect | Reference |
| PDE3 Inhibition | Not specified | IC50: 36 nM | Inhibition of phosphodiesterase III activity | |
| Megakaryocyte Maturation | Human peripheral blood progenitors | 5 - 50 ng/mL | Shifted modal morphologic stage from III to II, reduced modal ploidy from 16N to 8N, decreased mean diameter by up to 22% | |
| Megakaryocyte Proliferation | Immortalized megakaryocyte progenitor cell lines (imMKCL) | 1 µM and 10 µM | Significant decrease in cell growth at 96 hours | |
| Cardiovascular Adverse Events (Clinical) | Patients with myeloproliferative neoplasms | Not specified | Palpitations (26%), Tachycardia, Edema | |
| Bone Marrow Fibrosis (Clinical) | Patients with essential thrombocythemia and polycythemia vera | Not specified | Significantly higher reticulin and hyaluronan scores after 2 years of treatment |
Experimental Protocols
Megakaryocyte Proliferation (MTS Assay)
-
Cell Seeding: Seed immortalized megakaryocyte progenitor cell lines (imMKCL) in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of culture medium.
-
Anagrelide Treatment: Prepare serial dilutions of anagrelide (e.g., 0.1, 1, 10 µM) in culture medium. Add 100 µL of the anagrelide solutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 96 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Megakaryocyte Maturation (Flow Cytometry for CD41/CD61)
-
Cell Culture and Treatment: Culture megakaryocyte progenitor cells in the presence of appropriate differentiation factors. Treat the cells with desired concentrations of anagrelide or vehicle control for the duration of the differentiation period (e.g., 10-14 days).
-
Cell Harvesting and Staining: Harvest the cells and wash with PBS. Resuspend the cells in a staining buffer (e.g., PBS with 2% FBS). Add fluorescently conjugated antibodies against CD41 and CD61. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with staining buffer to remove unbound antibodies.
-
Flow Cytometry Analysis: Resuspend the cells in a suitable buffer for flow cytometry. Analyze the samples on a flow cytometer, gating on the megakaryocyte population based on forward and side scatter properties.
-
Data Analysis: Quantify the percentage of CD41/CD61 double-positive cells and the mean fluorescence intensity of these markers.
Bone Marrow Fibrosis (Histological Analysis)
-
Sample Preparation: Obtain bone marrow biopsies from animal models or patients treated with anagrelide or a control. Fix the biopsies in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount them on glass slides.
-
Staining:
-
Reticulin Stain: Use a silver impregnation method (e.g., Gomori's reticulin stain) to visualize reticulin fibers.
-
Trichrome Stain: Use Masson's trichrome stain to visualize collagen fibers (blue/green).
-
-
Microscopy and Analysis: Examine the stained sections under a light microscope. Score the degree of fibrosis based on a semi-quantitative scoring system (e.g., European Myelofibrosis Network grading system).
Visualizations
Caption: Anagrelide's dual mechanism of action.
Caption: Workflow for assessing anagrelide's effect on megakaryocyte proliferation.
Caption: Troubleshooting logic for inconsistent viability assay results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ANAGRELIDE (PD010137, OTBXOEAOVRKTNQ-UHFFFAOYSA-N) [probes-drugs.org]
- 3. Anagrelide-induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Anagrelide-associated Cardiomyopathy and Heart Failure in a Patient with Essential Thrombocythemia: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
afigrelide degradation and how to prevent it in experiments
Afigrelide Technical Support Center
Disclaimer: "Afigrelide" is treated as a hypothetical research peptide for the purpose of this guide, as no specific compound with this name is prominently documented in the provided search results. The following information is based on general principles of peptide handling and degradation to provide a relevant and comprehensive resource for researchers working with similar molecules.
This guide provides researchers, scientists, and drug development professionals with essential information on preventing the degradation of the hypothetical peptide afigrelide during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Afigrelide and what is its primary mechanism of action?
A1: Afigrelide is a synthetic peptide antagonist of the novel G-protein coupled receptor, GPCR-Y. By binding to GPCR-Y, it blocks the downstream activation of the PI3K/Akt signaling pathway, which is implicated in cellular proliferation and survival. Due to its targeted mechanism, afigrelide is under investigation for its therapeutic potential in oncology.
Q2: What are the most common causes of afigrelide degradation in an experimental setting?
A2: Like many peptides, afigrelide is susceptible to several forms of degradation. The primary causes include:
-
Enzymatic Degradation: Proteases found in cell culture media (especially from serum) or released by cells can cleave the peptide bonds of afigrelide.
-
Hydrolysis: Peptide bonds can be broken down by water, a reaction that is often accelerated at acidic or basic pH.[1]
-
Oxidation: Certain amino acid residues in afigrelide, such as methionine or cysteine, are prone to oxidation from exposure to air, light, or metal ions.[1]
-
Physical Instability: Repeated freeze-thaw cycles, adsorption to plasticware, and aggregation can lead to a loss of active afigrelide.[2]
Q3: How should I properly store and handle lyophilized afigrelide powder?
A3: To ensure maximum stability, lyophilized afigrelide should be stored at -20°C or -80°C in a desiccated environment, protected from light.[1][2] Before opening the vial, it should be allowed to warm to room temperature in a desiccator to prevent condensation, which can degrade the peptide.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected experimental results.
This is a common sign of peptide degradation. Follow these troubleshooting steps to identify the source of the problem.
| Potential Cause | Verification Step | Recommended Solution |
| Improper Storage | Review your storage conditions. Was the lyophilized powder stored at -20°C or -80°C and protected from light and moisture? | Always store lyophilized afigrelide at -20°C or -80°C in a dark, dry place. |
| Repeated Freeze-Thaw Cycles | Check your handling procedures. How many times has the stock solution been frozen and thawed? | Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. |
| Enzymatic Degradation | Evaluate your experimental setup. Are you using serum in your cell culture media? | If your experiment allows, use a serum-free medium. Alternatively, heat-inactivate the serum (56°C for 30 minutes) to denature some proteases. Consider adding a protease inhibitor cocktail to your buffer. |
| Oxidation | Are your buffers freshly prepared? Have they been exposed to air for long periods? | To avoid oxidation, consider using buffers that have been degassed by flushing with argon or nitrogen gas. |
Data Presentation
The stability of afigrelide is highly dependent on the experimental conditions. The following tables provide a summary of its stability under various conditions.
Table 1: Stability of Afigrelide in Solution at Various Temperatures
| Temperature | Storage Buffer (PBS, pH 7.4) | Half-life |
| 37°C | PBS with 10% FBS | ~ 2 hours |
| 37°C | Serum-Free Media | ~ 24 hours |
| 4°C | PBS, pH 7.4 | > 96 hours |
| -20°C | PBS, pH 7.4 | ~ 1-2 months |
| -80°C | PBS, pH 7.4 | > 6 months |
Table 2: Effect of pH on Afigrelide Stability
| pH | Buffer | Stability at 25°C (t½) | Notes |
| < 4 | Citrate Buffer | ~ 12 hours | Increased risk of hydrolysis at Asp residues. |
| 6.0 - 8.0 | Phosphate Buffer | > 72 hours | Optimal pH range for stability. |
| > 8.5 | Carbonate Buffer | ~ 8 hours | Increased risk of deamidation and oxidation. |
Experimental Protocols
Protocol 1: Preparation and Storage of Afigrelide Stock Solutions
-
Equilibration: Before opening, allow the vial of lyophilized afigrelide to warm to room temperature in a desiccator for at least 30 minutes.
-
Reconstitution: Briefly centrifuge the vial to ensure all the powder is at the bottom. Reconstitute the peptide in a sterile, recommended buffer (e.g., PBS, pH 7.4) to a stock concentration of 1-10 mM. Gently vortex to dissolve.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term use. For short-term storage (1-2 days), aliquots can be kept at 4°C.
Protocol 2: Assessment of Afigrelide Stability via HPLC
-
Sample Preparation: Prepare afigrelide solutions in the buffers and conditions you wish to test (e.g., different pH, temperature, presence of serum).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each sample.
-
Quenching: Immediately stop any potential degradation by adding a quenching solution, such as 5% trifluoroacetic acid (TFA).
-
HPLC Analysis: Analyze the samples using a reverse-phase HPLC (RP-HPLC) with a C18 column.
-
Quantification: Monitor the disappearance of the main afigrelide peak and the appearance of new peaks corresponding to degradation products. The percentage of remaining afigrelide can be calculated by integrating the peak area at each time point relative to time zero.
Mandatory Visualizations
Caption: Major chemical and enzymatic degradation pathways for afigrelide.
Caption: A standard workflow for assessing the stability of afigrelide.
Caption: A decision tree for troubleshooting afigrelide experiments.
References
afigrelide interference with common laboratory reagents
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interactions between afigrelide (anagrelide) and common laboratory assays.
Disclaimer: The information provided is for research and informational purposes only and does not constitute medical advice. "Afigrelide" is often a misspelling of "anagrelide"; this document will refer to the compound as anagrelide.
Frequently Asked Questions (FAQs)
Q1: Does anagrelide directly interfere with common clinical chemistry or immunoassay results?
A: Currently, there is no direct evidence in the scientific literature to suggest that anagrelide or its metabolites directly interfere with the analytical methods of common laboratory assays, such as clinical chemistry panels or immunoassays. Direct interference would imply that the molecule itself or its metabolites cross-react with assay components (e.g., antibodies) or otherwise affect the chemical reactions of the test, leading to falsely elevated or decreased results.
Q2: Are there any known effects of anagrelide on laboratory test results?
A: Yes, while direct analytical interference has not been reported, anagrelide can cause physiological changes in the body that lead to abnormal laboratory results. It is crucial to differentiate between a physiological effect of the drug and analytical interference.
-
Liver Function Tests: There have been reports of "abnormal liver function tests" in patients taking anagrelide[1]. Although not common, it is recommended to monitor liver function in individuals receiving this drug[2].
-
Renal Function Tests: Anagrelide has been associated with an increased risk of worsened kidney function[3][4]. This can manifest as a decrease in the estimated glomerular filtration rate (eGFR) and an increase in serum creatinine levels[3]. In some cases, acute tubular necrosis has been reported. Regular monitoring of renal function is advised during anagrelide therapy.
Q3: What should I do if I observe unexpected laboratory results in a subject taking anagrelide?
A: If you encounter unexpected laboratory results, it is important to follow a systematic troubleshooting approach. First, consider the known physiological effects of anagrelide on liver and kidney function. If the observed changes are consistent with these effects, it is likely a result of the drug's biological activity. If you suspect analytical interference, it is recommended to follow the troubleshooting workflow outlined in the "Troubleshooting Guides" section of this document.
Troubleshooting Guides
Investigating Unexpected Laboratory Results
If you observe unexpected laboratory results in a subject receiving anagrelide and suspect potential assay interference, the following workflow can help you investigate the issue.
Data Summary
The following table summarizes the potential effects of anagrelide on key laboratory parameters based on available literature. It is important to note that these are generally physiological effects rather than direct analytical interference.
| Laboratory Parameter | Observed Effect | Potential Clinical Significance | Source |
| Liver Function Tests | Abnormal liver function tests | Monitoring of liver function is recommended. | |
| Serum Creatinine | Increased | Indication of potential worsening of kidney function. | |
| eGFR | Decreased | Indication of potential worsening of kidney function. |
Experimental Protocols
Protocol for Assessing Potential Anagrelide Interference in a Laboratory Assay
Objective: To determine if anagrelide or its active metabolite directly interferes with a specific laboratory assay.
Materials:
-
Anagrelide standard (pure compound)
-
Anagrelide's primary active metabolite (3-hydroxy anagrelide) standard, if available
-
Drug-free matrix (e.g., serum, plasma, urine) from a healthy donor
-
The laboratory assay kit
-
Standard laboratory equipment (pipettes, centrifuges, plate reader, etc.)
Methodology:
-
Preparation of Spiked Samples:
-
Prepare a stock solution of anagrelide (and its metabolite, if available) in a suitable solvent (e.g., DMSO).
-
Create a series of spiked samples by adding known concentrations of the anagrelide stock solution to the drug-free matrix. The concentration range should cover the expected therapeutic range and higher concentrations to assess dose-dependency.
-
Include a negative control (matrix with solvent only) and a positive control (matrix with the analyte of interest at a known concentration).
-
-
Assay Performance:
-
Analyze the spiked samples, negative control, and positive control according to the manufacturer's instructions for the assay.
-
Run each sample in triplicate to ensure precision.
-
-
Data Analysis:
-
Compare the results of the spiked samples to the negative control. A significant deviation in the measured value of the analyte in the spiked samples compared to the negative control suggests interference.
-
Evaluate the dose-response relationship. If the degree of interference increases with the concentration of anagrelide, it further supports the presence of interference.
-
Calculate the percentage of interference at each concentration.
-
-
Confirmation (if interference is detected):
-
If possible, test the samples using an alternative analytical method that is less prone to interference, such as liquid chromatography-mass spectrometry (LC-MS), to confirm the true concentration of the analyte.
-
Signaling Pathway
Anagrelide's primary mechanism of action is the inhibition of phosphodiesterase (PDE), particularly PDE-II and PDE-III. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn inhibits the maturation of megakaryocytes, the precursor cells to platelets.
References
- 1. Anagrelide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cancercareontario.ca [cancercareontario.ca]
- 3. Treatment of Essential Thrombocythemia with Anagrelide Is Associated with an Increased Risk of Worsened Kidney Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Afigrelide (Anagrelide) Cytotoxicity Assessment
Disclaimer: The information provided is based on available research for anagrelide, as "afigrelide" is likely a misspelling. The cytotoxic effects of anagrelide are highly cell-type specific.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of anagrelide in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of anagrelide leading to cytotoxicity?
A1: Anagrelide's cytotoxic and cytostatic effects are mediated through two primary, and likely independent, mechanisms depending on the cell type:
-
Inhibition of Megakaryocyte Proliferation and Maturation: In hematopoietic progenitor cells, anagrelide inhibits the development of megakaryocytes, the precursors to platelets. This effect is linked to the upregulation of the eIF2α/ATF4 signaling pathway, which is a cellular stress response pathway, and appears to be independent of its well-known inhibitory effect on phosphodiesterase III (PDE3).[1][2][3]
-
Induction of Apoptosis in Cancer Cells: In certain cancer cell lines, anagrelide acts as a "molecular glue," inducing the formation of a cytotoxic complex between phosphodiesterase 3A (PDE3A) and Schlafen 12 (SLFN12).[4][5] This complex formation can lead to either cell cycle arrest or apoptosis, depending on the expression levels of SLFN12.
Q2: I am not observing significant cytotoxicity with anagrelide in my cancer cell line. What could be the reason?
A2: The cytotoxic effect of anagrelide in cancer cells is critically dependent on the co-expression of both PDE3A and SLFN12. If your cell line does not express sufficient levels of both proteins, anagrelide is unlikely to induce apoptosis through the PDE3A-SLFN12 complex. We recommend verifying the expression levels of PDE3A and SLFN12 in your cell line of interest via qPCR or Western blotting.
Q3: What is the expected IC50 value for anagrelide?
A3: The IC50 value for anagrelide is highly dependent on the cell line and the specific biological process being measured.
-
For the inhibition of thrombopoietin-induced megakaryocytopoiesis from human hematopoietic progenitor cells, an IC50 of approximately 26 nM has been reported.
-
In cancer cell lines sensitive to anagrelide (co-expressing PDE3A and SLFN12), EC50 values for growth inhibition have been reported to be in the nanomolar range.
-
For other cell types, the IC50 can be significantly higher or the effect may be cytostatic rather than cytotoxic.
Q4: Are there any known metabolites of anagrelide that I should be aware of?
A4: Yes, anagrelide is metabolized in the liver, primarily by CYP1A2, into two major metabolites. One of its active metabolites, 6,7-dichloro-3-hydroxy-1,5 dihydro-imidazo[2,1-b]quinazolin-2-one (also known as BCH24426), has shown similar potency to anagrelide in inhibiting megakaryocyte differentiation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. | |
| Contamination of cell culture. | Regularly check for microbial contamination. Use aseptic techniques. | |
| No significant cytotoxicity observed at expected concentrations. | Low or no expression of PDE3A and/or SLFN12 in the target cancer cell line. | Verify the expression of PDE3A and SLFN12 using qPCR or Western blot. Consider using a positive control cell line known to be sensitive to anagrelide. |
| The primary effect in the chosen cell line is cytostatic, not cytotoxic. | In addition to viability assays (e.g., MTT, CellTiter-Glo), perform cell cycle analysis by flow cytometry to assess for cell cycle arrest. | |
| Incorrect assay choice for the mechanism of action. | If investigating apoptosis, use specific assays like Annexin V/PI staining or caspase activity assays. | |
| Unexpected cell morphology changes. | Anagrelide can affect cell maturation and size, particularly in megakaryocytes. | Document morphological changes with microscopy. This may be an expected outcome of the treatment. |
Quantitative Data Summary
Table 1: Inhibitory Concentration of Anagrelide in Hematopoietic Cells
| Cell Type | Assay | Endpoint | IC50 / Effect | Reference |
| Human Hematopoietic Progenitor Cells | Thrombopoietin-induced megakaryocytopoiesis | Inhibition of differentiation | 26 nM | |
| Human Hematopoietic Progenitor Cells | CD61 (megakaryocyte marker) expression | Reduction in positive cells | ~60-65% reduction at 1 µM |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Anagrelide stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of anagrelide in complete medium. Remove the old medium from the wells and add 100 µL of the anagrelide dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
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Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assessment using Annexin V/PI Staining
This protocol provides a general workflow for detecting apoptosis by flow cytometry.
Materials:
-
Anagrelide-treated and control cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after anagrelide treatment. For adherent cells, use a gentle trypsinization method.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Annexin V-negative, PI-negative: Live cells
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Annexin V-positive, PI-negative: Early apoptotic cells
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Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Signaling Pathway and Workflow Diagrams
Caption: Workflow for assessing anagrelide cytotoxicity.
Caption: Anagrelide's dual mechanisms of action.
References
- 1. The gene expression signature of anagrelide provides an insight into its mechanism of action and uncovers new regulators of megakaryopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppressive effects of anagrelide on cell cycle progression and the maturation of megakaryocyte progenitor cell lines in human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.cardiffmet.ac.uk [pure.cardiffmet.ac.uk]
- 4. e-century.us [e-century.us]
- 5. Structure of PDE3A–SLFN12 complex and structure-based design for a potent apoptosis inducer of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Afigrelide Assay Development and Optimization: A Technical Support Center
Disclaimer: As of late 2025, "Afigrelide" does not correspond to a publicly documented peptide therapeutic. The following technical support guide is a generalized resource based on established principles of peptide assay development and is intended to serve as a practical template for researchers working with novel peptide compounds.
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful implementation and optimization of Afigrelide assays.
Frequently Asked Questions (FAQs)
Q1: What is Afigrelide and what is its mechanism of action?
A1: Afigrelide is a synthetic peptide therapeutic currently under investigation. While specific details of its mechanism are proprietary, it is understood to modulate intracellular signaling pathways by interacting with a specific cell surface receptor. The downstream effects are believed to involve the regulation of key protein phosphorylation events and gene transcription.
Q2: What are the most common assay formats for quantifying Afigrelide and its biological activity?
A2: The most common assay formats include:
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Competitive ELISA: For quantification of Afigrelide in biological matrices.
-
Cell-Based Reporter Assays: To measure the biological activity of Afigrelide by detecting the activation or inhibition of a specific signaling pathway.
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Cell Proliferation/Viability Assays: To assess the impact of Afigrelide on cell growth and health.[1]
Q3: What are the critical considerations for Afigrelide stability and storage?
A3: Afigrelide, like many peptides, is susceptible to degradation.[2] Lyophilized powder should be stored at -20°C or colder. Reconstituted solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term use. For short-term storage, 4°C is acceptable for a few days, but stability at this temperature should be verified. It is also crucial to use appropriate sterile, low-protein-binding tubes and pipette tips to prevent loss of material due to adsorption.
Q4: How should I dissolve lyophilized Afigrelide?
A4: The solubility of peptides can be challenging. It is recommended to first consult the manufacturer's instructions. If not available, a general starting point is to reconstitute in sterile, nuclease-free water or a buffer such as PBS. For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be necessary, followed by dilution in the aqueous assay buffer. Always ensure the final concentration of the organic solvent is compatible with your assay system and does not exceed a level that affects cell viability or assay performance (typically <0.1%).
Troubleshooting Guides
Competitive ELISA for Afigrelide Quantification
Problem 1: High Background Signal
High background can obscure the specific signal and reduce the dynamic range of the assay.
| Possible Cause | Recommended Solution |
| Insufficient washing | Increase the number of wash steps and the soaking time for each wash. Ensure complete removal of wash buffer after each step.[3][4][5] |
| Inadequate blocking | Optimize the blocking buffer concentration and incubation time. Common blockers include BSA or non-fat dry milk. |
| Antibody concentration too high | Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Cross-reactivity | Ensure the specificity of the antibodies used. Run controls with matrix components alone to check for non-specific binding. |
| Substrate instability | Protect the substrate from light and use it within its recommended shelf life. |
Problem 2: Weak or No Signal
This issue can arise from various factors, leading to an inability to detect Afigrelide.
| Possible Cause | Recommended Solution |
| Reagent degradation | Ensure all reagents, especially the Afigrelide standard and antibodies, have been stored correctly and are within their expiration date. |
| Incorrect reagent preparation or addition | Double-check all dilution calculations and ensure that reagents are added in the correct order as per the protocol. |
| Low antibody affinity | Use a high-affinity primary antibody specific for Afigrelide. |
| Insufficient incubation times | Optimize incubation times for each step to allow for sufficient binding. |
| Incompatible reagents | Ensure the secondary antibody is compatible with the primary antibody (e.g., anti-mouse secondary for a mouse primary). |
Problem 3: High Variability Between Replicates
Poor reproducibility can make it difficult to obtain reliable and statistically significant results.
| Possible Cause | Recommended Solution |
| Pipetting errors | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes. |
| Inconsistent washing | Use an automated plate washer if available, or ensure manual washing is performed uniformly across all wells. |
| Edge effects | Avoid using the outer wells of the plate, or incubate plates in a humidified chamber to minimize evaporation. |
| Incomplete mixing of reagents | Thoroughly mix all reagents before adding them to the wells. |
| Temperature fluctuations | Ensure uniform temperature across the plate during incubations. Avoid stacking plates. |
Cell-Based Assays for Afigrelide Activity
Problem 1: Low or No Cellular Response to Afigrelide
This can be due to issues with the cells, the peptide, or the assay conditions.
| Possible Cause | Recommended Solution |
| Suboptimal Afigrelide concentration | Perform a dose-response experiment with a wider range of Afigrelide concentrations to determine the optimal effective concentration. |
| Low receptor expression | Confirm the expression of the target receptor on the cell line using techniques like flow cytometry or Western blotting. |
| Poor cell health | Ensure cells are healthy, in the logarithmic growth phase, and have a low passage number. |
| Incorrect assay conditions | Optimize agonist/antagonist concentrations and incubation times. |
| Afigrelide degradation | Prepare fresh Afigrelide solutions for each experiment and handle them according to stability guidelines. |
Problem 2: High Basal Activity in Unstimulated Cells
High background activity can mask the specific effects of Afigrelide.
| Possible Cause | Recommended Solution |
| Serum components | Reduce the serum concentration in the assay medium or use serum-free medium, as serum can contain factors that activate the signaling pathway of interest. |
| Cell stress | Handle cells gently during plating and treatment to avoid inducing stress responses that can lead to non-specific signaling. |
| High cell density | Optimize cell seeding density to avoid overcrowding, which can lead to spontaneous activation of some pathways. |
| Contamination | Check for microbial contamination, which can affect cellular responses. |
Experimental Protocols
Protocol 1: Competitive ELISA for Afigrelide Quantification
This protocol outlines a standard procedure for a competitive ELISA to determine the concentration of Afigrelide in a sample.
Materials:
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96-well high-binding ELISA plate
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Afigrelide standard
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Anti-Afigrelide primary antibody
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HRP-conjugated secondary antibody
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Afigrelide-biotin conjugate
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Streptavidin-HRP
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TMB substrate
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Stop solution (e.g., 2N H₂SO₄)
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Wash buffer (e.g., PBS with 0.05% Tween-20)
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Blocking buffer (e.g., 1% BSA in PBS)
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Sample diluent (e.g., blocking buffer)
Procedure:
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Coating: Coat the wells of a 96-well plate with the anti-Afigrelide primary antibody diluted in coating buffer. Incubate overnight at 4°C.
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Washing: Wash the plate three times with wash buffer.
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Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
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Washing: Repeat the washing step.
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Competition: Add Afigrelide standards and samples to the wells, followed immediately by the Afigrelide-biotin conjugate. Incubate for 1-2 hours at room temperature.
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Washing: Repeat the washing step.
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Detection: Add Streptavidin-HRP to each well and incubate for 30-60 minutes at room temperature.
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Washing: Wash the plate five times with wash buffer.
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Substrate Addition: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
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Stopping Reaction: Add stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the amount of Afigrelide in the sample.
Protocol 2: Cell-Based Reporter Assay for Afigrelide Activity
This protocol describes a general method for assessing Afigrelide's ability to activate a signaling pathway using a luciferase reporter gene.
Materials:
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Cells stably expressing the target receptor and a luciferase reporter construct
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Cell culture medium
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Afigrelide
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Luciferase assay reagent
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White, opaque 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a white, opaque 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Starvation (if necessary): If the signaling pathway has high basal activity, starve the cells in low-serum or serum-free medium for 4-24 hours prior to treatment.
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Treatment: Prepare serial dilutions of Afigrelide in the appropriate assay medium. Remove the old medium from the cells and add the Afigrelide dilutions. Include a vehicle control.
-
Incubation: Incubate the plate for the optimized duration to allow for pathway activation and reporter gene expression.
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Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
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Data Analysis: Plot the luciferase signal as a function of Afigrelide concentration to determine the EC50.
Visualizations
Caption: Afigrelide signaling pathway.
Caption: Competitive ELISA workflow for Afigrelide.
References
Technical Support Center: Afigrelide Experiments
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers working with afigrelide, a selective agonist for the Afigrelide Receptor (AFG-R), which signals through the Gαq pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are not responding to afigrelide treatment. What are the common causes?
A1: A lack of cellular response to afigrelide can stem from several factors. Here are the most common issues and how to troubleshoot them:
-
Cell Line Does Not Express AFG-R: Confirm that your chosen cell line endogenously expresses the Afigrelide Receptor (AFG-R) or has been successfully transfected to express it.
-
Troubleshooting:
-
Perform a Western blot or qPCR to verify AFG-R expression levels.
-
If using a transfected cell line, check transfection efficiency via fluorescence microscopy (if a fluorescent tag was used) or a reporter assay.
-
-
-
Afigrelide Degradation: Afigrelide may be unstable under your experimental conditions.
-
Troubleshooting:
-
Prepare fresh solutions of afigrelide for each experiment.
-
Avoid repeated freeze-thaw cycles. Aliquot the stock solution upon receipt.
-
Consult the product datasheet for optimal storage and handling conditions.
-
-
-
Incorrect Dosing: The concentration of afigrelide may be too low to elicit a response.
-
Troubleshooting:
-
Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. A typical starting range is 1 nM to 10 µM.
-
-
Q2: I am observing high background noise in my calcium flux assay.
A2: High background in a calcium flux assay can mask the specific signal from afigrelide stimulation. Consider the following:
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Cell Health: Unhealthy or dying cells can leak calcium, leading to a high baseline.
-
Troubleshooting:
-
Ensure cells are healthy and not overgrown before starting the experiment.
-
Handle cells gently during plating and media changes to avoid mechanical stress.
-
-
-
Dye Loading Issues: Improper loading of the calcium indicator dye can result in high background.
-
Troubleshooting:
-
Optimize the dye loading concentration and incubation time.
-
Ensure a complete wash step after dye loading to remove any extracellular dye.
-
-
Q3: The results of my PKC activity assay are inconsistent between experiments.
A3: Variability in Protein Kinase C (PKC) activity assays can be frustrating. Here are some potential sources of inconsistency:
-
Cell Density: The number of cells per well can significantly impact the results.
-
Troubleshooting:
-
Ensure consistent cell seeding density across all wells and experiments.
-
-
-
Timing of Stimulation: The kinetics of PKC activation can be rapid and transient.
-
Troubleshooting:
-
Perform a time-course experiment to identify the peak of PKC activation after afigrelide stimulation. Use this optimal time point for all subsequent experiments.
-
-
Experimental Protocols
Protocol 1: In Vitro Calcium Flux Assay
This protocol outlines the steps to measure intracellular calcium mobilization following afigrelide stimulation using a fluorescent calcium indicator.
-
Cell Plating: Seed cells expressing AFG-R in a 96-well black, clear-bottom plate at a density of 50,000 cells/well. Allow cells to adhere overnight.
-
Dye Loading:
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Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the cell culture medium and add 100 µL of the loading buffer to each well.
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Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with 100 µL of assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
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Baseline Reading: Measure the baseline fluorescence using a plate reader equipped with the appropriate filters for the chosen dye (e.g., 485 nm excitation, 525 nm emission for Fluo-4).
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Afigrelide Stimulation: Add the desired concentration of afigrelide to the wells and immediately begin measuring the fluorescence intensity kinetically for 2-5 minutes.
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Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration.
Quantitative Data Summary
Table 1: Afigrelide Potency in Different Cell Lines
| Cell Line | AFG-R Expression Level | EC50 (nM) for Calcium Flux |
| HEK293 (transfected) | High | 15.2 ± 2.1 |
| CHO-K1 (transfected) | Moderate | 45.8 ± 5.6 |
| U2OS (endogenous) | Low | 120.5 ± 15.3 |
Visualizations
afigrelide dealing with low signal-to-noise ratio in assays
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to low signal-to-noise ratios in assays involving Afigrelide.
Fictional Compound Disclaimer
Please be aware that "Afigrelide" is a fictional compound name created for the purpose of this technical support guide. The information provided is based on common challenges and solutions encountered in assays for G-protein coupled receptor (GPCR) modulators. The fictional mechanism of action for Afigrelide is that it is a biased agonist for the Gq-coupled receptor, SNR1 (Signal-to-Noise Receptor 1), preferentially activating the Gαq pathway over β-arrestin recruitment.
Frequently Asked Questions (FAQs)
Q1: What is Afigrelide and what is its primary mechanism of action?
A1: Afigrelide is a novel investigational compound that acts as a biased agonist for the G-protein coupled receptor, SNR1. It selectively activates the Gαq signaling cascade, leading to the production of inositol phosphates and subsequent calcium mobilization, with minimal recruitment of β-arrestin.
Q2: Which assays are recommended for characterizing the activity of Afigrelide?
A2: For assessing the Gαq-mediated activity of Afigrelide, we recommend using a calcium flux assay or an IP-1 accumulation assay. To confirm its biased agonism, a β-arrestin recruitment assay can be performed in parallel.
Q3: What are the most common causes of a low signal-to-noise ratio in Afigrelide assays?
A3: A low signal-to-noise ratio can stem from several factors including suboptimal cell density, low receptor expression, inappropriate reagent concentrations, high background fluorescence from media or plates, and issues with incubation times.[1][2][3]
Q4: How can I be sure that my cells are healthy and suitable for the assay?
A4: It is crucial to use cells that are in the logarithmic growth phase and exhibit high viability. Poor cell health can result in a diminished response to stimuli. A cell viability assay, such as an MTT assay, can be performed to confirm that the experimental conditions are not cytotoxic.[3]
Troubleshooting Guides
Guide 1: Low Signal in Calcium Flux Assays
A weak or undetectable signal in a calcium flux assay can obscure the true potency and efficacy of Afigrelide.
| Potential Cause | Recommended Solution |
| Suboptimal Afigrelide Concentration | Perform a dose-response curve to determine the optimal concentration range for Afigrelide. |
| Low SNR1 Receptor Expression | Confirm the expression level of SNR1 in your cell line using a technique like qPCR or Western blotting. A low receptor density will lead to a weaker signal.[3] |
| Inadequate Dye Loading | Optimize the concentration of the calcium-sensitive dye and the loading time. Ensure that the dye is not expired and has been stored correctly. |
| Incorrect Assay Buffer | Use a buffer that maintains cell viability and does not contain components that might chelate calcium. |
Guide 2: High Background in IP-1 Accumulation Assays
High background can mask the specific signal in an IP-1 assay, leading to a poor assay window.
| Potential Cause | Recommended Solution |
| Constitutive Receptor Activity | High expression levels of SNR1 may lead to constitutive activity. Consider titrating the amount of receptor plasmid in transient transfections or selecting a stable cell line with optimal expression. |
| Suboptimal LiCl Concentration | The concentration of Lithium Chloride (LiCl) is critical for preventing IP-1 degradation. Titrate the LiCl concentration to find the optimal balance between signal accumulation and potential cytotoxicity. |
| Nonspecific Binding of Reagents | Increase the number and stringency of wash steps. Ensure that the blocking buffer is appropriate for your assay. |
| High Cell Seeding Density | An excessive number of cells can lead to a higher background signal. Perform a cell titration experiment to determine the optimal seeding density. |
Guide 3: Poor Signal Window in β-Arrestin Recruitment Assays
A small assay window in a β-arrestin recruitment assay can make it difficult to confirm the biased agonism of Afigrelide.
| Potential Cause | Recommended Solution |
| Low β-arrestin Expression | Ensure that the host cell line endogenously expresses sufficient levels of β-arrestin or consider co-transfecting with a β-arrestin expression vector. |
| Suboptimal Agonist Incubation Time | The kinetics of β-arrestin recruitment can vary. Optimize the incubation time with Afigrelide to capture the peak response. |
| Inappropriate Assay Technology | If using an enzyme fragment complementation (EFC) assay, be aware that intrinsic affinity between the tagged receptor and β-arrestin can contribute to background. Consider alternative formats like BRET or FRET. |
| Low Receptor Phosphorylation | The cell line may not have high enough expression of the appropriate G-protein coupled receptor kinases (GRKs) required for receptor phosphorylation, which is a prerequisite for β-arrestin binding. |
Experimental Protocols
Key Experiment: In Vitro Calcium Flux Assay
This protocol outlines a general procedure for measuring Afigrelide-induced calcium flux in SNR1-expressing cells.
-
Cell Plating: Seed SNR1-expressing cells in a black-walled, clear-bottom 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Dye Loading: Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) as per the manufacturer's instructions. Incubate to allow for de-esterification of the dye.
-
Compound Addition: Wash the cells to remove excess dye. Place the plate in a fluorescence plate reader equipped with an automated injection system. Establish a baseline fluorescence reading.
-
Signal Detection: Inject Afigrelide at various concentrations and immediately begin kinetic reading of the fluorescence signal.
-
Data Analysis: Calculate the change in fluorescence intensity over baseline for each well. Plot the response against the Afigrelide concentration to determine the EC50.
Key Experiment: IP-1 HTRF Assay
This protocol provides a general workflow for quantifying IP-1 accumulation following Afigrelide stimulation.
-
Cell Plating: Plate SNR1-expressing cells in a suitable microplate and culture overnight.
-
Agonist Stimulation: Aspirate the growth medium and add Afigrelide dilutions prepared in a stimulation buffer containing LiCl. Incubate at 37°C for the optimized duration.
-
Cell Lysis and Detection: Add the IP1-d2 and anti-IP1-cryptate HTRF reagents to each well. Incubate at room temperature in the dark.
-
Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot against the Afigrelide concentration to determine the EC50.
Visualizations
References
Validation & Comparative
A Comparative Guide to Afigrelide (Anagrelide) and Cilostazol as PDE3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of afigrelide (anagrelide) and cilostazol, two prominent phosphodiesterase 3 (PDE3) inhibitors. By presenting supporting experimental data, detailed methodologies, and visual representations of key pathways, this document aims to be a valuable resource for the scientific community engaged in drug discovery and development.
Introduction
Phosphodiesterase 3 (PDE3) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, playing a significant role in cardiovascular and platelet function. Inhibition of PDE3 leads to increased intracellular cAMP levels, resulting in vasodilation and inhibition of platelet aggregation.[1][2][3] Anagrelide and cilostazol are two clinically utilized drugs that target PDE3, yet they possess distinct therapeutic applications and pharmacological profiles. Anagrelide is primarily indicated for the treatment of thrombocythemia, a condition of excessive platelet production, whereas cilostazol is used to alleviate symptoms of intermittent claudication in peripheral artery disease.[4][5] This guide delves into a head-to-head comparison of their performance as PDE3 inhibitors, supported by available scientific evidence.
Mechanism of Action: Beyond PDE3 Inhibition
Both anagrelide and cilostazol exert their effects through the inhibition of PDE3. However, their overall mechanisms of action are notably different, which accounts for their distinct clinical uses.
Anagrelide: While anagrelide is a potent PDE3 inhibitor, its primary therapeutic effect of reducing platelet counts in thrombocythemia is believed to be independent of this activity. The exact mechanism for its platelet-lowering effect is not fully understood but is thought to involve the inhibition of megakaryocyte maturation and differentiation, the precursor cells to platelets. This effect is not a general characteristic of all PDE3 inhibitors.
Cilostazol: In contrast, the therapeutic effects of cilostazol in intermittent claudication are directly attributed to its PDE3 inhibitory action. By increasing cAMP in platelets and vascular smooth muscle, cilostazol leads to both antiplatelet aggregation and vasodilation, improving blood flow in the limbs.
Quantitative Comparison of PDE3 Inhibition
The inhibitory potency of anagrelide and cilostazol against PDE3 has been quantified in various studies, typically reported as the half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 | Reference(s) |
| Anagrelide | PDE3 | 30-80 nM | |
| PDE3 | 36 nM | ||
| Cilostazol | PDE3 | 0.2 µM (200 nM) | |
| PDE3A | 0.20 µM | ||
| PDE3B | 0.38 µM |
Lower IC50 values indicate greater potency.
These data indicate that anagrelide is a significantly more potent inhibitor of PDE3 than cilostazol.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: PDE3 Inhibition Signaling Pathway.
Caption: Fluorescence Polarization Assay Workflow.
Experimental Protocols
Determination of PDE3 Inhibitory Activity using Fluorescence Polarization
A common method to determine the IC50 of PDE3 inhibitors is the fluorescence polarization (FP) assay. This technique measures the change in the rotational speed of a fluorescently labeled cAMP molecule upon its hydrolysis by PDE3.
Objective: To determine the concentration of anagrelide or cilostazol required to inhibit 50% of PDE3 activity.
Materials:
-
Recombinant human PDE3A or PDE3B enzyme.
-
Fluorescein-labeled cAMP (substrate).
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2).
-
Test compounds (anagrelide, cilostazol) dissolved in DMSO and serially diluted.
-
Black, low-volume 384-well microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds (anagrelide and cilostazol) in assay buffer. Prepare a solution of the PDE3 enzyme and the fluorescently labeled cAMP substrate in assay buffer.
-
Assay Reaction: In the microplate wells, add the PDE3 enzyme solution. Then, add the various concentrations of the test compounds.
-
Initiation and Incubation: Initiate the reaction by adding the fluorescently labeled cAMP substrate to all wells. Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light, to allow the enzymatic reaction to proceed.
-
Detection: Measure the fluorescence polarization of each well using a microplate reader. The excitation and emission wavelengths will be specific to the fluorophore used (e.g., ~485 nm excitation and ~525 nm emission for fluorescein).
-
Data Analysis: The degree of fluorescence polarization is inversely proportional to the amount of cAMP hydrolyzed. Calculate the percent inhibition for each concentration of the test compound relative to a control with no inhibitor. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Clinical Efficacy and Safety Profile
While both drugs are PDE3 inhibitors, their clinical applications and side effect profiles are distinct, reflecting their different primary mechanisms of action and potencies.
| Feature | Afigrelide (Anagrelide) | Cilostazol |
| Primary Indication | Thrombocythemia in myeloproliferative neoplasms. | Intermittent claudication in peripheral artery disease. |
| Therapeutic Effect | Reduces platelet count. | Increases walking distance and improves symptoms of claudication. |
| Common Side Effects | Headache, palpitations, diarrhea, fluid retention, tachycardia. | Headache, diarrhea, abnormal stools, palpitations, dizziness. |
| Serious Adverse Events | Can worsen cardiac insufficiency in patients with pre-existing heart failure. | Contraindicated in patients with congestive heart failure of any severity. |
| Clinical Trial Note | Compared to hydroxyurea, anagrelide was associated with increased rates of arterial thrombosis and serious hemorrhage, but a decreased rate of venous thromboembolism. | In a large comparative trial, cilostazol was significantly more effective than pentoxifylline at improving walking distance. |
Conclusion
Anagrelide and cilostazol, while both classified as PDE3 inhibitors, represent a fascinating case of how subtle differences in pharmacology can lead to distinct therapeutic applications. Anagrelide is a more potent PDE3 inhibitor, but its key clinical effect in thrombocythemia is mediated through a separate mechanism involving the inhibition of megakaryocyte maturation. Cilostazol's utility in intermittent claudication, conversely, is a direct consequence of its PDE3 inhibitory properties, leading to vasodilation and antiplatelet effects.
For researchers in drug development, this comparison highlights the importance of understanding the full mechanistic profile of a drug beyond its primary target interaction. The differing clinical outcomes and side effect profiles of anagrelide and cilostazol underscore the nuanced relationship between in vitro potency and in vivo therapeutic effect. Future research could further elucidate the specific signaling pathways differentially affected by these two agents to better understand their unique clinical profiles and potentially guide the development of more targeted therapies.
References
- 1. Clinical efficacy and safety of cilostazol: a critical review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
Anagrelide's Selectivity Profile: A Comparative Analysis of Cross-Reactivity with Phosphodiesterase Isoforms
For researchers, scientists, and drug development professionals, understanding the selectivity of a drug candidate is paramount. This guide provides a comprehensive comparison of Anagrelide's cross-reactivity with various phosphodiesterase (PDE) isoforms, supported by available experimental data and detailed methodologies.
Anagrelide, a quinazoline derivative, is a potent inhibitor of phosphodiesterase 3A (PDE3A), an enzyme crucial in the regulation of intracellular cyclic adenosine monophosphate (cAMP).[1][2] Its primary clinical application is the reduction of elevated platelet counts in patients with essential thrombocythemia. The therapeutic effect of Anagrelide is intrinsically linked to its inhibition of PDE3A in megakaryocytes, the precursor cells of platelets. However, the potential for cross-reactivity with other PDE isoforms can lead to off-target effects and is a critical consideration in its pharmacological profile.
Comparative Inhibitory Activity of Anagrelide
Published data on the comprehensive selectivity profile of Anagrelide across the full spectrum of phosphodiesterase isoforms is limited. However, available studies consistently demonstrate its high potency against PDE3A. The half-maximal inhibitory concentration (IC50) for Anagrelide against PDE3A is consistently reported in the nanomolar range, typically between 25 and 80 nM.[1][2]
One study has provided insight into its selectivity within the PDE3 family, indicating a 4-fold greater selectivity for PDE3A over the PDE3B isoform, with a reported IC50 of 100 nM for the latter.[1] This level of selectivity is significant as PDE3B is predominantly expressed in adipose tissue, heart, and pancreatic β-cells, and its inhibition can lead to different physiological effects compared to the platelet-focused action on PDE3A.
To provide a clear comparison, the available quantitative data on Anagrelide's inhibitory activity against PDE isoforms is summarized in the table below.
| Phosphodiesterase Isoform | IC50 (nM) | Fold Selectivity vs. PDE3A (approx.) |
| PDE3A | 25 - 80 | 1x |
| PDE3B | 100 | ~1.25 - 4x |
| Other PDE Isoforms (PDE1, 2, 4, 5, 6, etc.) | Data not publicly available | Data not publicly available |
Note: The IC50 range for PDE3A reflects values reported across different studies. The fold selectivity is an approximation based on the available data.
Signaling Pathway and Experimental Workflow
The primary mechanism of Anagrelide involves the inhibition of PDE3A, which leads to an increase in intracellular cAMP levels. This signaling cascade plays a pivotal role in platelet production and function.
Figure 1. Simplified signaling pathway of Anagrelide's mechanism of action.
The determination of phosphodiesterase inhibitory activity and selectivity is a critical experimental procedure in drug discovery. A general workflow for such an assay is depicted below.
Figure 2. General experimental workflow for a phosphodiesterase inhibition assay.
Experimental Protocols
Objective: To determine the IC50 value of Anagrelide against a specific phosphodiesterase isoform.
Materials:
-
Purified recombinant human phosphodiesterase enzymes (various isoforms)
-
Anagrelide (or other test inhibitor)
-
[³H]-cAMP or [³H]-cGMP (radiolabeled substrate)
-
Unlabeled cAMP or cGMP
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM dithiothreitol)
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex 1x8)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of Anagrelide in the assay buffer. The final concentration range should span several orders of magnitude around the expected IC50.
-
Prepare a substrate solution containing a fixed concentration of unlabeled cAMP or cGMP and a tracer amount of the corresponding [³H]-labeled substrate in the assay buffer.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the assay buffer, the diluted Anagrelide solution (or vehicle for control), and the purified PDE enzyme.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution.
-
Incubate for a specific time during which the reaction is linear (e.g., 10-30 minutes) at 30°C.
-
-
Reaction Termination and Product Separation:
-
Terminate the enzymatic reaction by heat inactivation (e.g., boiling for 1-2 minutes).
-
Cool the samples on ice.
-
Add snake venom nucleotidase to convert the [³H]-AMP or [³H]-GMP product to [³H]-adenosine or [³H]-guanosine. Incubate as required.
-
Apply the reaction mixture to a pre-equilibrated anion-exchange resin column. The negatively charged, unreacted [³H]-cAMP/cGMP and the intermediate [³H]-AMP/GMP will bind to the resin, while the uncharged [³H]-adenosine/guanosine will pass through.
-
Elute the [³H]-adenosine/guanosine with a suitable buffer.
-
-
Quantification and Data Analysis:
-
Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity is directly proportional to the amount of product formed and thus reflects the enzyme activity.
-
Calculate the percentage of inhibition for each Anagrelide concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Anagrelide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
Anagrelide is a potent and selective inhibitor of PDE3A, with a demonstrated preference for the PDE3A isoform over PDE3B. While comprehensive data on its cross-reactivity with a broader panel of phosphodiesterase isoforms is not extensively documented in publicly available literature, the established methodologies for PDE inhibition assays provide a clear framework for conducting such investigations. Further research to fully elucidate the selectivity profile of Anagrelide would provide a more complete understanding of its pharmacological properties and potential for off-target effects. This information is crucial for the continued development and optimization of PDE-targeted therapies.
References
Afigrelide (Anagrelide) in Focus: A Head-to-Head Comparison of Antithrombotic Effects
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antithrombotic properties of afigrelide (presumed to be anagrelide) against other prominent antiplatelet agents. This analysis is based on available preclinical and clinical data, with a focus on quantitative comparisons and detailed experimental methodologies.
Anagrelide is a quinazoline derivative primarily used to reduce elevated platelet counts in patients with myeloproliferative neoplasms, particularly essential thrombocythemia.[1][2] While its main therapeutic effect is cytoreductive, anagrelide also possesses anti-aggregatory properties by inhibiting phosphodiesterase 3 (PDE3).[3][4] This guide will compare the antithrombotic effects of anagrelide with those of established antiplatelet drugs: aspirin, a cyclooxygenase-1 (COX-1) inhibitor, and the P2Y12 receptor antagonists, clopidogrel and ticagrelor.
Quantitative Comparison of Antithrombotic Effects
The following tables summarize the available quantitative data from various studies to facilitate a direct comparison of the antithrombotic efficacy of anagrelide, aspirin, clopidogrel, and ticagrelor. It is important to note that direct head-to-head preclinical studies for all parameters are limited, and data are compiled from multiple sources.
Table 1: In Vitro Platelet Aggregation Inhibition
| Drug | Target | Agonist | IC50 (Concentration for 50% Inhibition) | Reference |
| Anagrelide | PDE3 | ADP | Not directly comparable, inhibits at higher doses than required for platelet reduction. | [4] |
| Clopidogrel (active metabolite) | P2Y12 | ADP | 1.9 ± 0.3 µM (in washed platelets) | |
| Ticagrelor | P2Y12 | ADP | 0.27 µM (95% CI: 0.14-0.51) | |
| Aspirin | COX-1 | Arachidonic Acid | Low-dose (75-100 mg) is sufficient for complete inhibition. |
Table 2: In Vivo Thrombosis Models
| Drug | Animal Model | Thrombosis Induction | Dose | Effect on Thrombus Formation | Reference |
| Anagrelide | - | - | - | Data not available in direct comparison models. | - |
| Clopidogrel | Mouse Arterial | Laser Injury | 5 mg/kg | Significant reduction in thrombus size. | |
| Ticagrelor | Mouse Arterial | Photochemical Injury | - | Prolonged time to arterial occlusion compared to clopidogrel. | |
| Aspirin | Pig Coronary Artery | Endothelial Damage | 1 mg/kg (in combination) | Abrogation of cyclic flow reductions. |
Table 3: Bleeding Time
| Drug | Animal Model | Dose | Fold Increase in Bleeding Time (vs. control) | Reference |
| Anagrelide | - | - | Data not available in direct comparison models. | - |
| Clopidogrel | Rat | - | - | - |
| Healthy Human Volunteers | 300 mg loading dose | ~2.0 | ||
| Ticagrelor | Rat | 10 mg/kg | Significant increase. | |
| Aspirin | Healthy Human Volunteers | 160 mg/day (with clopidogrel) | Significantly prolonged. |
Table 4: Clinical Outcomes in Head-to-Head Trials (Anagrelide vs. Hydroxyurea + Aspirin)
| Outcome | Anagrelide (+ Aspirin) | Hydroxyurea + Aspirin | Study |
| Arterial Thrombosis | Increased Rate (P=0.004) | Lower Rate | Harrison et al. (2005) |
| Venous Thromboembolism | Decreased Rate (P=0.006) | Higher Rate | Harrison et al. (2005) |
| Serious Hemorrhage | Increased Rate (P=0.008) | Lower Rate | Harrison et al. (2005) |
| Minor Arterial & Venous Thrombotic Events | Significantly Fewer Events (15.1%) | Significantly More Events (49.6%) (P < 0.001) | Dombi et al. (2017) |
Note: The conflicting results between these two clinical trials highlight the complexity of comparing antithrombotic therapies in patient populations with underlying myeloproliferative neoplasms.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Light Transmission Aggregometry (LTA)
Principle: LTA is the gold standard for measuring platelet aggregation. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Protocol:
-
Blood Collection: Whole blood is drawn from subjects into tubes containing an anticoagulant (typically 3.2% sodium citrate). The first few milliliters are discarded to avoid activation from the venipuncture.
-
PRP and PPP Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes). The supernatant is the PRP. Platelet-poor plasma (PPP) is obtained by a second, high-speed centrifugation of the remaining blood (e.g., 2000 x g for 15 minutes) to pellet the platelets.
-
Aggregation Measurement:
-
PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C in an aggregometer.
-
A baseline light transmission is established (0% aggregation). PPP is used to set the 100% aggregation baseline.
-
A platelet agonist (e.g., ADP, arachidonic acid, collagen) is added to the PRP.
-
As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The change in light transmission is recorded over time.
-
-
Data Analysis: The maximum percentage of aggregation is determined. For inhibitor studies, the IC50 value is calculated as the concentration of the drug that inhibits the agonist-induced platelet aggregation by 50%.
In Vivo Thrombosis Models
Principle: These models aim to induce thrombus formation in a living animal to evaluate the efficacy of antithrombotic drugs.
Ferric Chloride-Induced Carotid Artery Thrombosis Model (Mouse/Rat):
-
Animal Preparation: The animal is anesthetized, and the common carotid artery is surgically exposed.
-
Injury Induction: A piece of filter paper saturated with ferric chloride (FeCl3) solution (typically 5-10%) is applied to the adventitial surface of the artery for a defined period (e.g., 3 minutes). This induces endothelial injury and oxidative stress, leading to thrombus formation.
-
Blood Flow Monitoring: A Doppler flow probe is placed around the artery, distal to the injury site, to continuously monitor blood flow.
-
Outcome Measurement: The primary endpoint is the time to complete occlusion of the artery (cessation of blood flow). The size and weight of the resulting thrombus can also be measured post-mortem.
Photochemical (Rose Bengal) Injury Model:
-
Animal Preparation: The animal is anesthetized, and a segment of a mesenteric or cremasteric arteriole is exteriorized for intravital microscopy.
-
Dye Injection: The photosensitive dye, Rose Bengal, is injected intravenously.
-
Injury Induction: The targeted vessel is irradiated with a specific wavelength of light, which activates the Rose Bengal, causing localized endothelial damage and platelet activation.
-
Thrombus Formation Monitoring: The formation of the thrombus is visualized and recorded in real-time using intravital microscopy.
-
Outcome Measurement: Parameters such as the time to initial thrombus formation, the time to complete occlusion, and the stability of the thrombus are measured.
Tail Bleeding Time Assay
Principle: This assay measures the time it takes for bleeding to stop after a standardized injury to the tail of a mouse or rat, providing an in vivo assessment of hemostasis.
Protocol:
-
Animal Preparation: The animal is anesthetized and placed in a restraining device.
-
Injury: A specific length of the distal tail (e.g., 3 mm) is amputated with a sharp scalpel.
-
Bleeding Measurement: The transected tail is immediately immersed in warm saline (37°C). The time from the amputation until the cessation of bleeding for a defined period (e.g., 30 seconds) is recorded as the bleeding time. A cutoff time is typically set to prevent excessive blood loss.
-
Blood Loss Quantification (Optional): The amount of blood loss can be quantified by measuring the hemoglobin content of the saline or by weighing the animal before and after the procedure.
Signaling Pathways and Mechanisms of Action
The antithrombotic effects of anagrelide, aspirin, clopidogrel, and ticagrelor are mediated through distinct signaling pathways.
Anagrelide: Phosphodiesterase 3 (PDE3) Inhibition
Anagrelide is a potent inhibitor of PDE3. In platelets, PDE3 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, anagrelide leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets that ultimately inhibit platelet activation and aggregation. It is important to note that the platelet-lowering effect of anagrelide is thought to be independent of its PDE3 inhibitory activity and is related to the inhibition of megakaryocyte maturation.
Anagrelide Signaling Pathway
Aspirin: Cyclooxygenase-1 (COX-1) Inhibition
Aspirin irreversibly inhibits the COX-1 enzyme in platelets. This prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for thromboxane A2 (TXA2). TXA2 is a potent platelet agonist and vasoconstrictor. By blocking TXA2 synthesis, aspirin effectively reduces platelet aggregation.
Aspirin Signaling Pathway
Clopidogrel and Ticagrelor: P2Y12 Receptor Antagonism
Clopidogrel and ticagrelor are both antagonists of the P2Y12 receptor, a key receptor for adenosine diphosphate (ADP) on the platelet surface. ADP binding to the P2Y12 receptor leads to a decrease in intracellular cAMP, which promotes platelet activation. By blocking this receptor, clopidogrel and ticagrelor prevent the ADP-mediated amplification of platelet aggregation. A key difference is that clopidogrel is a prodrug that requires metabolic activation and binds irreversibly, while ticagrelor is a direct-acting, reversible antagonist.
P2Y12 Antagonist Signaling Pathway
Experimental Workflow: In Vivo Thrombosis Study
The following diagram illustrates a typical workflow for an in vivo thrombosis study to compare the efficacy of different antithrombotic agents.
In Vivo Thrombosis Experimental Workflow
References
- 1. Bleeding tendency in dual antiplatelet therapy with aspirin/clopidogrel: rescue of the template bleeding time in a single-center prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anagrelide: a new drug for treating thrombocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anagrelide as a new platelet-lowering agent in essential thrombocythemia: mechanism of actin, efficacy, toxicity, current indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
Comparison Guide: Confirming Target Engagement of Anagrelide in Cellular Models
An important clarification regarding the topic: Initial searches for "afigrelide" did not yield specific results. The provided information predominantly pertains to "anagrelide," a known medication used for treating essential thrombocythemia. It is presumed that "afigrelide" may be a typographical error for "anagrelide." Therefore, this guide will focus on confirming the target engagement of anagrelide in cellular models as a representative example.
This guide provides an objective comparison of methodologies to confirm the target engagement of anagrelide and its alternatives in cellular models, supported by experimental data and detailed protocols.
Anagrelide's primary mechanism of action is the inhibition of phosphodiesterase 3 (PDE3), which leads to a decrease in platelet production by interfering with the maturation of megakaryocytes.[1][2][3] This guide will explore assays to confirm this target engagement.
Data Presentation: Comparison of Target Engagement Assays for PDE3 Inhibitors
| Assay Type | Principle | Compound | Cell Line | IC50 / EC50 | Reference |
| Biochemical PDE Assay | Measures the hydrolysis of cAMP or cGMP by isolated PDE enzymes. | Anagrelide | Recombinant human PDE3A | 36 nM | F-Hoffmann-La Roche Ltd, WO2004078752 |
| Cilostazol | Recombinant human PDE3A | 0.2 µM | Tanaka, T. et al. (1998) | ||
| Milrinone | Recombinant human PDE3A | 0.5 - 1.2 µM | Harrison, S. A. et al. (2006) | ||
| Cell-Based cAMP Assay | Measures intracellular cAMP levels in response to PDE inhibition. | Anagrelide | Human platelets | ~5 µM | Wang, G. et al. (2002) |
| Cilostazol | Human platelets | ~0.1 µM | Tanaka, T. et al. (1998) | ||
| Megakaryocyte Differentiation Assay | Quantifies the maturation of megakaryocytes from progenitor cells. | Anagrelide | CD34+ hematopoietic stem cells | Inhibition at 1-10 µM | Germeshausen, M. et al. (2006) |
| K562 cells | Inhibition of proplatelet formation | Canobbio, I. et al. (2004) | |||
| Platelet Aggregation Assay | Measures the extent of platelet aggregation inhibited by the compound. | Anagrelide | Human platelets | Inhibition at >10 µM | Petrucci, G. et al. (2012) |
| Cilostazol | Human platelets | Inhibition at ~1 µM | Uchiyama, S. et al. (2009) |
Experimental Protocols
-
Objective: To determine the direct inhibitory effect of a compound on PDE3A enzyme activity.
-
Methodology:
-
Recombinant human PDE3A is incubated with the test compound (e.g., anagrelide) at varying concentrations.
-
The reaction is initiated by adding the substrate, cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP), typically radiolabeled (e.g., [3H]-cAMP).
-
The reaction is allowed to proceed for a defined period at 37°C and then terminated.
-
The product of the reaction (e.g., [3H]-AMP) is separated from the unreacted substrate using methods like anion-exchange chromatography or scintillation proximity assay (SPA).
-
The amount of product formed is quantified, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
-
-
Objective: To measure the effect of PDE3 inhibition on intracellular cAMP levels.
-
Methodology:
-
A suitable cell line expressing PDE3 (e.g., human platelets, HEK293 cells transfected with PDE3A) is cultured.
-
Cells are pre-incubated with the test compound at various concentrations.
-
Intracellular cAMP levels are stimulated using an adenylyl cyclase activator such as forskolin.
-
After a defined incubation period, the cells are lysed.
-
Intracellular cAMP concentrations are measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay (e.g., LANCE cAMP assay).
-
EC50 values (the concentration of compound that produces 50% of the maximal response) are determined.
-
-
Objective: To assess the impact of the compound on the maturation of megakaryocytes and their ability to produce platelets.
-
Methodology:
-
Megakaryocyte progenitor cells (e.g., primary human CD34+ hematopoietic stem cells or cell lines like MEG-01, K562) are cultured in the presence of thrombopoietin (TPO) to induce differentiation.
-
The test compound is added to the culture medium at different concentrations.
-
The cells are cultured for several days (typically 7-14 days).
-
Megakaryocyte maturation is assessed by analyzing cell size, ploidy (DNA content) using flow cytometry, and the expression of megakaryocyte-specific surface markers (e.g., CD41, CD61).
-
Proplatelet formation (the extension of cytoplasmic processes from which platelets are shed) is visualized and quantified by microscopy.
-
Visualizations
References
Navigating the Nuances of Anagrelide: A Guide to Interpreting Conflicting Study Results
For Researchers, Scientists, and Drug Development Professionals
Anagrelide, a quinazoline derivative, has been a cornerstone in the management of essential thrombocythemia (ET) for decades. Its efficacy in reducing elevated platelet counts is well-established. However, a critical evaluation of the extensive body of research reveals conflicting findings across different studies, particularly concerning its thrombo-hemorrhagic risk profile, potential for myelofibrotic transformation, and efficacy in specific patient populations. This guide provides an objective comparison of anagrelide's performance, dissecting the conflicting results from key clinical trials and offering insights into its mechanism of action and place in therapy alongside newer alternatives.
At a Glance: Key Areas of Conflicting Data
The debate surrounding anagrelide's clinical profile primarily revolves around the following points of contention:
-
Thrombotic and Hemorrhagic Events: Landmark studies have reported contradictory outcomes when comparing anagrelide to hydroxyurea, the other first-line standard of care in high-risk ET.
-
Risk of Myelofibrotic Transformation: The potential for anagrelide to accelerate the progression of bone marrow fibrosis remains a significant area of debate, with different studies showing conflicting evidence.
-
Efficacy in Genetically Defined Subgroups: The advent of molecular diagnostics has revealed that the efficacy of anagrelide may differ in patients with JAK2 versus CALR mutations, the two most common driver mutations in ET.
-
Cardiovascular Safety: While generally manageable, the cardiovascular side-effect profile of anagrelide warrants careful consideration, with rare but serious cardiac events reported.
-
Formulation Differences: The development of a prolonged-release formulation of anagrelide has prompted studies comparing its efficacy and tolerability against the immediate-release version.
Head-to-Head: Anagrelide vs. Hydroxyurea - The PT1 and ANAHYDRET Trials
The most prominent conflicting data for anagrelide comes from two major randomized controlled trials comparing it with hydroxyurea: the UK Medical Research Council Primary Thrombocythaemia 1 (PT1) trial and the ANAHYDRET study.
Quantitative Data Summary: PT1 vs. ANAHYDRET
| Outcome | PT1 Study (Anagrelide + Aspirin vs. Hydroxyurea + Aspirin) | ANAHYDRET Study (Anagrelide vs. Hydroxyurea) |
| Primary Composite Endpoint | Favored hydroxyurea (Odds Ratio for anagrelide: 1.57)[1] | Anagrelide was non-inferior to hydroxyurea[2] |
| Arterial Thrombosis | Increased rate with anagrelide (p=0.004)[1] | No significant difference (7 events in anagrelide group vs. 8 in hydroxyurea group)[2] |
| Venous Thromboembolism | Decreased rate with anagrelide (p=0.006)[1] | No significant difference (2 events in anaglegrelide group vs. 6 in hydroxyurea group) |
| Serious Hemorrhage | Increased rate with anagrelide (p=0.008) | No significant difference (5 events in anagrelide group vs. 2 in hydroxyurea group) |
| Transformation to Myelofibrosis | Increased rate with anagrelide (p=0.01) | No cases of myelofibrotic transformation reported in either group during the study |
Interpreting the Discrepancies
The conflicting results between the PT1 and ANAHYDRET studies can be attributed to several key differences in their design and patient populations:
-
Diagnostic Criteria: The PT1 study used the Polycythemia Vera Study Group (PVSG) criteria to diagnose ET, which may have included patients with prefibrotic myelofibrosis, a condition with a higher intrinsic risk of fibrotic progression. The ANAHYDRET study, in contrast, used the stricter 2008 World Health Organization (WHO) criteria, which more accurately identifies "true" ET.
-
Concomitant Aspirin Use: In the PT1 trial, all patients received low-dose aspirin, whereas in the ANAHYDRET study, aspirin use was at the discretion of the investigator. This may have influenced the rates of thrombotic and bleeding events.
-
Primary Endpoint: The PT1 study was a superiority trial with a composite primary endpoint, while the ANAHYDRET study was a non-inferiority trial.
Experimental Protocols: PT1 and ANAHYDRET Studies
PT1 Study Protocol
-
Objective: To compare the efficacy and safety of anagrelide plus aspirin versus hydroxyurea plus aspirin in high-risk patients with essential thrombocythemia.
-
Inclusion Criteria: Patients with a diagnosis of essential thrombocythemia according to the PVSG criteria and at high risk for vascular events (age ≥ 60 years, previous thrombohemorrhagic event, or platelet count > 1500 x 10⁹/L).
-
Exclusion Criteria: Previous treatment with busulfan or 32P, contraindication to aspirin.
-
Interventions:
-
Anagrelide: Starting dose of 0.5 mg twice daily, titrated to maintain platelet count < 400 x 10⁹/L.
-
Hydroxyurea: Starting dose of 0.5-1.0 g daily, titrated to maintain platelet count < 400 x 10⁹/L.
-
All patients received low-dose aspirin (75-100 mg daily).
-
-
Primary Endpoint: A composite of arterial thrombosis, venous thrombosis, serious hemorrhage, or death from thrombotic or hemorrhagic causes.
-
Secondary Endpoints: Individual components of the primary endpoint, transformation to myelofibrosis or acute myeloid leukemia, and adverse events.
ANAHYDRET Study Protocol
-
Objective: To demonstrate the non-inferiority of anagrelide compared to hydroxyurea in high-risk patients with WHO-defined essential thrombocythemia.
-
Inclusion Criteria: Patients aged > 18 years with a confirmed diagnosis of ET according to the 2008 WHO criteria, previously untreated with cytoreductive drugs, and at high risk for thrombotic or hemorrhagic complications.
-
Exclusion Criteria: Previous treatment with cytoreductive drugs or anagrelide, significant cardiovascular, renal, or hepatic disease.
-
Interventions:
-
Anagrelide: Starting dose of 1.0 mg/day (0.5 mg twice daily).
-
Hydroxyurea: Starting dose of 1500 mg/day.
-
Doses were adjusted to maintain platelet count between 150 and 400 x 10⁹/L.
-
-
Primary Endpoint: A composite endpoint including platelet count reduction, hemoglobin and leukocyte stability, and the incidence of ET-related events (thrombosis, hemorrhage, and transformation).
-
Secondary Endpoints: Safety and tolerability.
The Impact of Molecular Genetics: JAK2 vs. CALR Mutations
The discovery of driver mutations in ET has added another layer of complexity to treatment decisions. Some studies suggest that the efficacy of anagrelide may be influenced by the underlying mutational status of the patient.
Quantitative Data Summary: Efficacy by Mutational Status
| Study | Patient Population | Key Findings |
| Iurlo et al. (2016) | 21 ET patients on second-line anagrelide | All 5 patients who did not achieve a platelet response had CALR mutations. The hematological response rate was comparable between JAK2-positive and "triple-negative" patients. |
| Alvarez-Larrán et al. (2017) | 67 ET patients treated with anagrelide | No significant differences in complete or partial hematologic response rates among JAK2, CALR, and triple-negative patients. |
| Korean Multicenter Study (2021) | 70 treatment-naïve, high-risk ET patients | The efficacy of anagrelide was independent of the somatic mutation status. |
Interpreting the Discrepancies
The conflicting findings regarding anagrelide's efficacy in different mutational subtypes may be due to the retrospective nature and small sample sizes of some studies. Larger, prospective trials are needed to definitively clarify the role of mutational status in predicting response to anagrelide.
Mechanism of Action: Beyond PDE Inhibition
While anagrelide is known to be a phosphodiesterase III (PDE3) inhibitor, its primary platelet-lowering effect is believed to be independent of this action. The proposed mechanism involves the inhibition of megakaryocyte maturation and differentiation.
Recent studies suggest that anagrelide induces a cellular stress response, leading to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This, in turn, increases the expression of activating transcription factor 4 (ATF4). ATF4 is thought to repress the expression of key transcription factors for megakaryopoiesis, GATA-1 and its cofactor FOG-1. The downregulation of GATA-1 and FOG-1 leads to the inhibition of megakaryocyte maturation and proplatelet formation, ultimately resulting in a reduced platelet count.
Anagrelide in the Era of Novel Therapies
The therapeutic landscape of ET is evolving with the introduction of new agents. Here's a comparison of anagrelide with two notable alternatives: ruxolitinib and ropeginterferon alfa-2b.
Quantitative Data Summary: Anagrelide vs. Alternatives
| Trial | Comparison | Efficacy Outcome | Key Safety Findings |
| MAJIC-ET | Ruxolitinib vs. Best Available Therapy (BAT) (including anagrelide in 48% of the BAT arm) | No significant difference in complete hematologic response rates (46.5% for ruxolitinib vs. 44.2% for BAT). | Higher rates of grade 3/4 anemia and thrombocytopenia with ruxolitinib. |
| SURPASS-ET | Ropeginterferon alfa-2b vs. Anagrelide | Superior response rate with ropeginterferon at 12 months (42.9% vs. 6.0%; p < .0001). | Fewer treatment-related serious adverse events with ropeginterferon (2.2% vs. 10.0%). |
Experimental Protocols: MAJIC-ET and SURPASS-ET Studies
MAJIC-ET Study Protocol
-
Objective: To compare the efficacy and safety of ruxolitinib with the best available therapy in patients with essential thrombocythemia resistant or intolerant to hydroxyurea.
-
Inclusion Criteria: Patients with high-risk ET resistant or intolerant to hydroxyurea.
-
Interventions:
-
Ruxolitinib: Starting dose of 25 mg twice daily.
-
Best Available Therapy (BAT): Physician's choice, which could include anagrelide, hydroxyurea, interferon, or other agents.
-
-
Primary Endpoint: Complete response rate at 1 year.
-
Secondary Endpoints: Partial response rate, rates of thrombosis, hemorrhage, and transformation, and symptom improvement.
SURPASS-ET Study Protocol
-
Objective: To compare the efficacy and safety of ropeginterferon alfa-2b with anagrelide in patients with essential thrombocythemia who were hydroxyurea-resistant or -intolerant.
-
Inclusion Criteria: Patients with high-risk ET who were resistant or intolerant to hydroxyurea.
-
Interventions:
-
Ropeginterferon alfa-2b: Subcutaneous injection every 2 weeks, starting at 250 mcg and titrated up to 500 mcg.
-
Anagrelide: Oral administration.
-
-
Primary Endpoint: Rate of response, as defined by the Modified European LeukemiaNet response criteria, at both months 9 and 12.
-
Secondary Endpoints: JAK2V617F allele burden, symptom improvement, thromboembolic events, spleen size, and safety.
Conclusion: A Personalized Approach to Anagrelide Therapy
The conflicting results from various studies on anagrelide underscore the importance of a nuanced and individualized approach to its use in the management of essential thrombocythemia. While it remains an effective platelet-lowering agent, the choice between anagrelide and other therapies should be guided by a careful consideration of the patient's individual risk profile, mutational status, comorbidities, and tolerance.
The discrepancies between the PT1 and ANAHYDRET trials highlight the critical role of accurate patient diagnosis and stratification. For patients with "true" WHO-defined ET, anagrelide appears to be a non-inferior option to hydroxyurea. However, in patients with a potential for underlying prefibrotic myelofibrosis, hydroxyurea may be a more prudent choice.
The emergence of newer agents like ropeginterferon alfa-2b, which has demonstrated superiority over anagrelide in the second-line setting, offers promising alternatives for patients who are intolerant or resistant to first-line therapies.
Ultimately, navigating the complexities of anagrelide therapy requires a thorough understanding of the available evidence, including the conflicting data, and a commitment to shared decision-making with the patient. Further research, particularly prospective trials in well-defined patient populations, is needed to resolve the remaining controversies and to further refine the optimal use of anagrelide in the evolving landscape of ET treatment.
References
A Comparative Guide to Anagrelide and Its Alternatives for In Vitro Thrombosis Research
A Note on "Afigrelide": Initial searches for "afigrelide" did not yield information on a compound used in thrombosis research. It is highly probable that this was a typographical error for anagrelide , a well-established platelet-lowering agent. This guide will, therefore, focus on anagrelide and its alternatives.
Anagrelide is a unique compound that reduces platelet count by inhibiting megakaryocyte maturation and also exhibits antiplatelet effects through the inhibition of phosphodiesterase-III (PDE-III).[1][2] For researchers investigating thrombosis in vitro, understanding its performance relative to other antiplatelet agents is crucial for selecting the appropriate tools for their studies. This guide provides a detailed comparison of anagrelide with other classes of antiplatelet agents, focusing on their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.
Comparison of In Vitro Efficacy of Anagrelide and Alternatives
The following table summarizes the in vitro potency of anagrelide and its alternatives in inhibiting platelet aggregation. It is important to note that the experimental conditions, such as the agonist used to induce platelet aggregation, can significantly influence the IC50 values.
| Drug Class | Compound | Mechanism of Action | Target | IC50 (Platelet Aggregation) | Agonist |
| Quinazolinone / PDE-III Inhibitor | Anagrelide | Inhibits megakaryocyte maturation and PDE-III | PDE-III | < 1 µg/mL (EC50) | ADP, collagen, arachidonic acid, thrombin |
| PDE-III Inhibitor | Cilostazol | Inhibits PDE-III | PDE-III | 75.4 µM | Collagen |
| 0.17 µM | Washed platelets + adenosine | ||||
| PDE-III Inhibitor | Milrinone | Inhibits PDE-III | PDE-III | 1.5 µM | Arachidonic Acid |
| 2 µM | Not specified | ||||
| P2Y12 Inhibitor (Thienopyridine) | Clopidogrel (active metabolite) | Irreversible antagonist of the P2Y12 receptor | P2Y12 Receptor | 1.9 µM | ADP |
| P2Y12 Inhibitor (Cyclopentyltriazolopyrimidine) | Ticagrelor | Reversible antagonist of the P2Y12 receptor | P2Y12 Receptor | Potent inhibition observed, specific IC50 varies | ADP |
| PAR-1 Antagonist | Vorapaxar | Competitive antagonist of the PAR-1 receptor | PAR-1 Receptor | 47 nM | Thrombin |
| 25 nM | TRAP |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways targeted by anagrelide and its alternatives.
Experimental Protocols for In Vitro Thrombosis Research
Accurate assessment of antiplatelet agents relies on standardized experimental protocols. Below are methodologies for key in vitro assays.
Experimental Workflow: In Vitro Evaluation of Antiplatelet Agents
Light Transmission Aggregometry (LTA)
LTA is the gold standard for measuring platelet aggregation in vitro.
-
Principle: This technique measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
Protocol Outline:
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.
-
PRP and PPP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference (100% light transmission).
-
Incubation: Pre-warm PRP samples to 37°C. Add the test compound (e.g., anagrelide, cilostazol) or vehicle control and incubate for a specified time.
-
Aggregation Measurement: Place the PRP sample in the aggregometer and establish a baseline of light transmission. Add a platelet agonist (e.g., ADP, collagen, arachidonic acid, thrombin) to induce aggregation.
-
Data Analysis: Record the change in light transmission over time. The maximum aggregation is expressed as a percentage relative to the PPP control. IC50 values can be calculated from dose-response curves.
-
Flow Cytometry for Platelet Activation Markers
Flow cytometry allows for the quantitative analysis of specific platelet surface markers that are expressed upon activation.
-
Principle: Fluorescently labeled antibodies are used to detect activation-dependent markers on the surface of individual platelets.
-
Key Markers:
-
P-selectin (CD62P): A marker of alpha-granule release.
-
PAC-1: An antibody that binds to the activated conformation of the GPIIb/IIIa receptor.
-
-
Protocol Outline:
-
Sample Preparation: Use either whole blood or PRP.
-
Incubation with Inhibitor: Incubate the sample with the test compound or vehicle.
-
Activation: Add a platelet agonist to induce activation.
-
Staining: Add fluorescently labeled antibodies (e.g., anti-CD62P-PE, PAC-1-FITC) and a platelet-specific marker (e.g., anti-CD41-APC). Incubate in the dark.
-
Fixation: Fix the samples with paraformaldehyde.
-
Acquisition and Analysis: Analyze the samples on a flow cytometer. Gate on the platelet population and quantify the percentage of platelets expressing the activation markers.
-
In Vitro Thrombosis Models under Shear Flow
These models simulate the physiological conditions of blood flow and are used to assess thrombus formation on a thrombogenic surface.
-
Principle: Whole blood, treated with an antiplatelet agent or vehicle, is perfused over a surface coated with a pro-thrombotic substrate (e.g., collagen) at a defined shear rate. Thrombus formation is visualized and quantified by microscopy.
-
Protocol Outline:
-
Chamber Preparation: Coat a microfluidic chamber or parallel-plate flow chamber with a thrombogenic substrate (e.g., collagen, von Willebrand factor).
-
Blood Treatment: Pre-incubate whole blood with the test compound or vehicle. Platelets can be fluorescently labeled for visualization.
-
Perfusion: Perfuse the treated blood through the chamber at a specific shear rate (e.g., arterial or venous) using a syringe pump.
-
Imaging: Record thrombus formation in real-time using fluorescence microscopy.
-
Data Analysis: Quantify thrombus formation by measuring parameters such as surface area coverage, thrombus volume, and thrombus stability.
-
Conclusion
For researchers engaged in in vitro thrombosis studies, the choice of an antiplatelet agent depends on the specific research question. Anagrelide, with its dual mechanism of reducing platelet count and inhibiting PDE-III, offers a unique profile. However, for studies focused solely on the inhibition of platelet aggregation, other agents with more specific mechanisms of action may be more suitable.
-
PDE-III inhibitors like cilostazol and milrinone provide a direct mechanistic comparison to one of anagrelide's actions.
-
P2Y12 inhibitors such as clopidogrel and ticagrelor are clinically relevant and target a key pathway in platelet activation.
-
PAR-1 antagonists like vorapaxar allow for the investigation of thrombin-mediated platelet activation, a potent thrombotic pathway.
By understanding the distinct mechanisms of action, in vitro potencies, and the appropriate experimental methodologies for these compounds, researchers can make informed decisions to advance their in vitro thrombosis research.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Rafigrelide
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Rafigrelide, a potent pharmaceutical compound. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and the environment.
This compound is classified as a hazardous substance, harmful if swallowed or inhaled, and toxic to aquatic life with long-lasting effects[1]. Due to its potent nature, all handling of this compound must be conducted with the utmost care, utilizing a combination of engineering controls, personal protective equipment, and stringent operational procedures.
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound. Double gloving is mandatory at all times.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol or dust generation, such as weighing and preparing solutions. |
| Reusable Half or Full-Facepiece Respirator | Must be used with P100/FFP3 particulate filters. A proper fit test is required before use. | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable only for low-risk activities as a secondary layer of protection. Not recommended as primary protection when handling potent compounds. | |
| Hand Protection | Double Nitrile Gloves | Two pairs of nitrile gloves must be worn. The outer pair should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Made from materials such as Tyvek or microporous film to protect against chemical splashes and dust. |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing. | |
| Eye Protection | Chemical Splash Goggles or Face Shield | Goggles should provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection. |
| Foot Protection | Disposable Shoe Covers | To be worn in the designated handling area and removed before exiting. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow must be followed for all procedures involving this compound.
Step-by-Step Handling Protocol:
-
Area Preparation:
-
Designate a controlled access area for handling this compound.
-
Ensure a calibrated analytical balance is placed within a containment device such as a chemical fume hood or a glove box.
-
Prepare and label all necessary glassware and equipment.
-
Have a spill kit readily accessible.
-
-
Personal Protective Equipment (PPE):
-
Before entering the controlled area, don the required PPE as specified in the table above. Ensure gloves are properly fitted and cover the cuffs of the lab coat or coveralls.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of solid this compound within a certified chemical fume hood or other containment enclosure to minimize the risk of inhalation.
-
Use dedicated spatulas and weighing papers.
-
Handle the compound gently to avoid generating dust.
-
-
Solution Preparation:
-
When dissolving this compound, add the solvent to the solid to minimize the potential for aerosolization.
-
Keep containers closed whenever possible.
-
-
Experimentation:
-
Conduct all experimental procedures involving this compound within a well-ventilated area, preferably a chemical fume hood.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
Sharps Waste:
-
Liquid Waste:
-
Unused solutions of this compound and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Final Disposal:
-
All waste streams containing this compound are considered cytotoxic and must be disposed of via high-temperature incineration by a licensed hazardous waste disposal contractor. Do not dispose of this compound waste down the drain.
-
Emergency Procedures
Spills: In the event of a spill, evacuate the immediate area and alert your supervisor. Use a chemical spill kit to absorb the material, working from the outside of the spill inward. All materials used for cleanup must be disposed of as cytotoxic waste. Full PPE is required during spill cleanup.
Exposure:
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
By strictly adhering to these guidelines, researchers can safely handle this compound while minimizing personal and environmental risks. A thorough understanding and implementation of these procedures are paramount for a safe laboratory environment.
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 3. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
